Methyl 2,2-difluorocyclopentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 2,2-difluorocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOMQPMDUPEXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic route to Methyl 2,2-difluorocyclopentane-1-carboxylate, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. The synthesis is presented in two main parts: the preparation of the precursor, Methyl 2-oxocyclopentanecarboxylate, via the Dieckmann condensation, followed by its geminal difluorination. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the mechanistic rationale and safety considerations inherent in the synthesis.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds in medicinal chemistry and materials science. The gem-difluoro moiety, in particular, is a common motif in many bioactive molecules, serving as a stable isostere for a carbonyl group. This compound is a key intermediate that provides access to a range of more complex fluorinated cyclopentane derivatives. This guide details a reliable synthetic pathway to this important compound.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the disconnection of the carbon-fluorine bonds, identifying a ketone as the immediate precursor. This leads back to Methyl 2-oxocyclopentanecarboxylate, a well-known β-keto ester. This precursor can, in turn, be synthesized through an intramolecular Dieckmann condensation of a linear diester, namely dimethyl adipate.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
The Dieckmann condensation is a named reaction in organic chemistry that involves the intramolecular cyclization of a diester with a strong base to form a β-keto ester.[1] For the synthesis of Methyl 2-oxocyclopentanecarboxylate, dimethyl adipate is treated with a base such as sodium methoxide.[2] The reaction proceeds through the formation of an enolate at one of the α-carbons, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.
Experimental Protocol: Dieckmann Condensation
This protocol is adapted from established industrial methods.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dimethyl Adipate | 174.19 | 300 kg | 1722.2 | Starting material |
| Sodium Methoxide | 54.02 | 120 kg | 2221.4 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | 1000 kg | - | Solvent |
| Toluene | 92.14 | 800 kg | - | Extraction Solvent |
| 30% Hydrochloric Acid | 36.46 | 200 kg | - | For acidification |
| Water | 18.02 | 80 kg | - | For washing |
Procedure:
-
Reaction Setup: Charge a suitable reactor with N,N-Dimethylformamide (DMF) and sodium methoxide. Stir the mixture for 20-40 minutes to ensure homogeneity.
-
Heating: Heat the mixture to approximately 90-110°C.
-
Addition of Diester: Slowly add dimethyl adipate to the reactor while maintaining the temperature.
-
Reflux: Once the addition is complete, maintain the reaction mixture at reflux for 8-10 hours. During this time, the by-product, methanol, can be collected via condensation.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.
-
Work-up:
-
Cool the residue to approximately 40°C and add toluene with vigorous stirring.
-
Add 30% hydrochloric acid and water to acidify the mixture.
-
Allow the layers to separate and collect the organic phase.
-
Wash the organic phase with water.
-
-
Purification:
-
Transfer the organic phase to a distillation apparatus.
-
Remove the toluene by distillation under reduced pressure.
-
Further vacuum fractionation of the residue will yield the pure Methyl 2-oxocyclopentanecarboxylate.[2]
-
Caption: Workflow for the synthesis of Methyl 2-oxocyclopentanecarboxylate.
Part II: Geminal Difluorination of Methyl 2-oxocyclopentanecarboxylate
The conversion of the carbonyl group in Methyl 2-oxocyclopentanecarboxylate to a gem-difluoro group is a key step. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[3] DAST reacts with ketones to form a gem-difluoro compound through a nucleophilic fluorination mechanism. It is important to note that DAST is a hazardous substance and should be handled with appropriate safety precautions. A more thermally stable alternative is Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[4][5]
Experimental Protocol: Geminal Difluorination
This protocol is based on general procedures for the fluorination of ketones with DAST.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |
| Methyl 2-oxocyclopentanecarboxylate | 142.15 | 10.0 g | 0.070 mol | Starting material |
| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 22.6 g (18.5 mL) | 0.140 mol | Fluorinating agent (2.0 equiv.) |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For quenching |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |
Procedure:
-
Reaction Setup: In a fume hood, dissolve Methyl 2-oxocyclopentanecarboxylate in anhydrous dichloromethane in a dry flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of DAST: Slowly add Diethylaminosulfur trifluoride (DAST) dropwise to the cooled solution. Caution: The reaction can be exothermic. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture into a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the geminal difluorination of Methyl 2-oxocyclopentanecarboxylate.
Safety Considerations
-
Diethylaminosulfur Trifluoride (DAST): DAST is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Upon heating, DAST can decompose explosively.[5] It is recommended to use it at or below room temperature.
-
Quenching: The quenching of DAST with sodium bicarbonate solution is an exothermic process that releases gas. It must be done slowly and with adequate cooling.
Conclusion
This technical guide has outlined a reliable and well-documented two-step synthesis of this compound. The route begins with the industrially scalable Dieckmann condensation to produce the key ketoester intermediate, followed by a geminal difluorination using DAST. The provided protocols, along with the mechanistic insights and safety precautions, should serve as a valuable resource for researchers and professionals in the field of synthetic chemistry.
References
-
HTDCHEM. (2024, September 4). Methyl 2-oxocyclopentane carboxylate: Properties, Applications, and Synthesis. Retrieved from [Link]
-
PubMed. (2021, April 16). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Retrieved from [Link]
- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
-
ResearchGate. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of cyclopentanone-2-carboxylic acid methyl ester.
- Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.
- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
-
RSC Publishing. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from [Link]
- Google Patents. (n.d.). Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Derivatives.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
-
ResearchGate. (2024, December 5). (PDF) Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
Sources
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- 2. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 3. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
1H NMR spectrum of Methyl 2,2-difluorocyclopentane-1-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,2-difluorocyclopentane-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: Navigating Complexity in Fluorinated Molecule Characterization
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique steric and electronic properties of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity. This compound serves as an exemplary scaffold, combining the conformational constraints of a cyclopentane ring with the powerful electronic influence of a geminal difluoro group and a methyl ester.
However, the very features that make this molecule chemically interesting also introduce significant complexity into its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum, in particular, is far from trivial, governed by a dense network of proton-proton (H-H) and proton-fluorine (H-F) spin-spin couplings. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical interpretation. It is designed for researchers and drug development professionals who require a deep, mechanistic understanding of how to approach the NMR analysis of similarly complex fluorinated structures.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A robust analysis begins with a prediction of the spectral features based on fundamental principles. The structure of this compound presents five distinct proton environments, each with a unique chemical shift and an intricate splitting pattern.
Figure 1: Structure and Proton Numbering
Chemical Shift (δ) Assignments
The chemical shift of each proton is determined by its local electronic environment. The electron-withdrawing nature of the gem-difluoro and carboxylate groups will deshield adjacent protons, shifting their resonances downfield.
-
H1 (Methine Proton): This proton is alpha to the carboxylate group, a moderately electron-withdrawing substituent. It is also three bonds removed from the highly electronegative fluorine atoms. We predict its signal to appear significantly downfield, likely in the range of δ 2.8-3.2 ppm . For comparison, the alpha-proton in cyclopentanecarboxylic acid resonates around δ 2.76 ppm[1].
-
OCH₃ (Methyl Protons): The methyl protons of the ester group are shielded by the adjacent oxygen but are distant from the ring. They will appear as a sharp singlet in a highly predictable region, typically around δ 3.7 ppm .
-
H3 (Methylene Protons): These protons are vicinal to the two fluorine atoms. The powerful inductive effect of the CF₂ group will cause a substantial downfield shift. Furthermore, because H1 is a stereocenter, the two H3 protons are diastereotopic, meaning they are chemically inequivalent and will have different chemical shifts. We anticipate their complex multiplet to be centered around δ 2.2-2.6 ppm .
-
H5 (Methylene Protons): These protons are adjacent to the methine carbon (C1). They are also diastereotopic. Their chemical environment is similar to that of the β-protons in unsubstituted cyclopentane carboxylates, placing their resonance in the δ 1.9-2.2 ppm range[1].
-
H4 (Methylene Protons): Being the most remote from the electron-withdrawing groups, the H4 protons will be the most shielded of the ring protons. They are also diastereotopic and expected to resonate at the most upfield position, approximately δ 1.7-1.9 ppm .
Spin-Spin Coupling (J): The Source of Spectral Complexity
The multiplicity of each signal is dictated by J-coupling to neighboring protons and fluorine atoms. Fluorine-19 has a nuclear spin of I = ½ and 100% natural abundance, making H-F coupling a dominant feature of the spectrum[2].
-
Proton-Proton (H-H) Coupling:
-
Geminal Coupling (²JHH): Diastereotopic methylene protons (on C3, C4, and C5) will couple to each other. In saturated five-membered rings, ²JHH values are typically in the range of -10 to -15 Hz[3].
-
Vicinal Coupling (³JHH): Coupling occurs between protons on adjacent carbons (e.g., H1-H5, H3-H4, H4-H5). These values are conformationally dependent (via the Karplus relationship) and typically range from 6-8 Hz in aliphatic systems[3].
-
-
Proton-Fluorine (H-F) Coupling:
-
Vicinal Coupling (³JHF): The coupling between the fluorine atoms and the H3 protons is significant. The magnitude of ³JHF is highly dependent on the dihedral angle between the C-F and C-H bonds, with typical values ranging from 2 to 15 Hz[3]. In some rigid systems, it can be even larger[4].
-
Long-Range Coupling (⁴JHF): Four-bond coupling between the fluorine atoms and the H1 and H4 protons is also expected. While often smaller, these couplings can be significant, especially when the coupling pathway forms a "W" or planar zig-zag arrangement[5]. ⁴JHF values are typically in the 0.5-5 Hz range[3][6].
-
The combination of these couplings will result in highly complex, overlapping multiplets, particularly for the ring protons. Deciphering these patterns is the primary challenge in analyzing the spectrum.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis. The causality behind each parameter choice is critical for overcoming the inherent spectral complexity.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound. The higher concentration is chosen to ensure good signal-to-noise for observing smaller, long-range couplings.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solvating power for nonpolar to moderately polar compounds and for its single, easily identifiable residual solvent peak (δ ~7.26 ppm).
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
-
NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (≥400 MHz, preferably 500 or 600 MHz) is required. A higher field strength increases chemical shift dispersion, which is essential for resolving the heavily overlapping multiplets of the cyclopentane ring protons.
-
Probe Tuning: Tune and match the NMR probe to the ¹H frequency to ensure maximum sensitivity and optimal pulse performance.
-
-
Acquisition Parameters:
-
Experiment: Perform a standard one-dimensional proton (zg30) experiment.
-
Spectral Width (SW): Set a spectral width of at least 12 ppm to ensure all signals are captured.
-
Number of Scans (NS): Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds. This ensures that all protons, especially those with longer relaxation times, have fully relaxed before the next pulse, allowing for accurate signal integration.
-
Acquisition Time (AQ): Set an acquisition time of at least 3-4 seconds. A longer acquisition time leads to higher digital resolution in the resulting spectrum, which is crucial for accurately measuring small coupling constants.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz before Fourier transformation. This enhances the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak integration and identification.
-
Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Spectral Analysis and Interpretation
The resulting spectrum will be complex. A systematic approach, combining the predicted values with 2D NMR experiments (like COSY and HSQC), is the most reliable method for definitive assignment.
Predicted Spectral Data Summary
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupled To | Expected J (Hz) |
| OCH₃ | ~3.7 | Singlet (s) | - | - |
| H1 | 2.8 - 3.2 | Multiplet (m) | H5a, H5b, F, F | ³JHH ~7-9; ⁴JHF ~1-5 |
| H3a, H3b | 2.2 - 2.6 | Multiplet (m) | H3b/a, H4a, H4b, F, F | ²JHH ~12-15; ³JHH ~7-9; ³JHF ~5-15 |
| H5a, H5b | 1.9 - 2.2 | Multiplet (m) | H5b/a, H1, H4a, H4b | ²JHH ~12-15; ³JHH ~7-9 |
| H4a, H4b | 1.7 - 1.9 | Multiplet (m) | H4b/a, H3a, H3b, H5a, H5b, F, F | ²JHH ~12-15; ³JHH ~7-9; ⁴JHF ~1-5 |
Visualizing the Coupling Network
To fully appreciate the spin system, a coupling diagram is invaluable. It illustrates the through-bond relationships that give rise to the observed splitting patterns.
Figure 2: Spin-spin coupling network. Dashed lines represent vicinal H-H couplings, while dotted lines show key H-F couplings.
Conclusion: A Pathway to Structural Certainty
The ¹H NMR spectrum of this compound is a powerful illustration of how fluorine substitution dramatically increases spectral complexity. A successful analysis hinges on a multi-faceted approach: a strong theoretical prediction of chemical shifts and coupling constants, the acquisition of high-resolution data on a suitable high-field instrument, and a systematic assignment process, often aided by 2D NMR techniques. By understanding the underlying principles of H-F coupling and the diastereotopicity induced by the molecule's stereochemistry, researchers can confidently navigate these intricate spectra to achieve unambiguous structural verification, a critical step in the development of novel fluorinated compounds.
References
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC, National Center for Biotechnology Information. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]
-
Viesser, R. V., Ducati, L. C., Autschbach, J., & Tormena, C. F. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(34), 23756-23764. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]
-
Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]
-
Jonáš, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3399. [Link]
-
Reich, H. J. Long-Range (4J and higher) Proton-Proton Couplings. Organic Chemistry Data, University of Wisconsin. [Link]
Sources
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- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Infrared Spectral Profiling of Methyl 2,2-difluorocyclopentane-1-carboxylate
The following technical guide provides an in-depth spectral profiling of Methyl 2,2-difluorocyclopentane-1-carboxylate (CAS 1781329-42-7). This analysis synthesizes theoretical prediction with comparative experimental data from analogous fluorinated scaffolds to provide a robust reference for identification and characterization.
Executive Summary
This compound is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients. Its structural core combines a constrained cyclopentane ring with a gem-difluoro motif, imparting unique metabolic stability and lipophilicity profiles.
Accurate characterization of this compound relies heavily on Infrared (IR) Spectroscopy to distinguish it from non-fluorinated analogs and hydrolysis byproducts. This guide details the specific vibrational modes, focusing on the inductive influence of the
Compound Identification:
-
IUPAC Name: this compound[1]
-
CAS Number: 1781329-42-7[1]
-
Molecular Formula:
-
Molecular Weight: 164.15 g/mol
Theoretical Framework & Mechanistic Analysis
The IR spectrum of this compound is defined by the interplay between ring strain and the inductive effect of the fluorine substituents.
The Inductive Shift ( )
In a standard ester like methyl cyclopentanecarboxylate, the carbonyl (
-
Mechanism: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect propagates through the
-bond framework ( ), reducing electron density at the carbonyl carbon. -
Result: The
bond order increases slightly due to reduced polarization, leading to a hypsochromic shift (Blue Shift) of approximately 10–15 cm⁻¹. -
Prediction: The carbonyl peak for the 2,2-difluoro analog is expected in the 1750–1760 cm⁻¹ range.
Visualization of Inductive Vectors
The following diagram illustrates the structural forces affecting the vibrational frequencies.
Figure 1: Propagation of the inductive effect from the beta-fluorines to the carbonyl group, resulting in a higher frequency shift.
Spectral Analysis: Key Vibrational Modes
The following table summarizes the critical diagnostic bands. Values are derived from comparative analysis of analogous
Table 1: Diagnostic IR Bands
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight |
| Ester Carbonyl | 1750 – 1760 | Strong | Primary Identifier. Shifted +10-15 cm⁻¹ vs. non-fluorinated analog (1740 cm⁻¹) due to | |
| Gem-Difluoro | 1150 – 1350 | Very Strong | Fingerprint. Multiple intense bands.[2] Often overlaps with C-O stretches but distinguishes the compound from non-fluorinated esters. | |
| Ester C-O | 1160 – 1200 | Strong | Characteristic of methyl esters. Likely coupled with C-F modes. | |
| Alkane C-H | 2850 – 2980 | Medium | Includes methoxy ( | |
| Ring Skeleton | Ring Breathing | 900 – 1000 | Weak-Med | Characteristic of the cyclopentane ring system. |
Detailed Band Interpretation
1. The Carbonyl Region (1700–1800 cm⁻¹)
This is the most reliable region for assessing purity.
-
Target Peak: A sharp, intense band at ~1755 cm⁻¹.
-
Impurity Alert: A broad shoulder at 1700–1720 cm⁻¹ indicates hydrolysis to the carboxylic acid (2,2-difluorocyclopentane-1-carboxylic acid).
2. The Fingerprint Region (1000–1400 cm⁻¹)
The presence of the gem-difluoro group creates a "forest" of strong absorptions in this region.
-
Unlike simple esters which have two distinct C-O bands, this compound will exhibit a complex multiplet structure due to the coupling of
and vibrations. -
Differentiation: The intensity of the bands in the 1200–1300 cm⁻¹ region will be significantly higher than in methyl cyclopentanecarboxylate due to the high polarity of the C-F bond.
Experimental Protocol
To ensure data integrity, the following protocol is recommended for acquiring the spectrum. This method minimizes atmospheric interference and maximizes signal-to-noise ratio for the critical C-F region.
Sample Preparation (ATR Method)
Since the compound is a liquid at room temperature (predicted bp ~160-170°C), Attenuated Total Reflectance (ATR) is the preferred sampling technique.
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background scan shows no residual peaks (especially at 2900 cm⁻¹ or 1700 cm⁻¹).
-
Background Collection: Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Deposition: Place 10–20
of the neat liquid onto the crystal center. -
Acquisition:
-
Scans: 64 (to resolve complex fingerprint splitting).
-
Resolution: 2 cm⁻¹ (critical for separating C=O shifts).
-
Range: 4000 – 600 cm⁻¹.
-
Workflow Diagram
Figure 2: Step-by-step ATR-FTIR acquisition workflow for liquid fluorinated esters.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Methyl Cyclopentanecarboxylate. National Institute of Standards and Technology. Available at: [Link]
-
ChemSrc. this compound (CAS 1781329-42-7).[1] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Discussion of inductive effects on carbonyl frequencies).
- Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Reference for C-F stretching frequencies in gem-difluoroalkanes).
Sources
An In-Depth Technical Guide to the Physical Properties of Methyl 2,2-difluorocyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-difluorocyclopentane-1-carboxylate is a fluorinated organic compound of growing interest in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity. As such, a thorough understanding of the physical properties of this compound is paramount for its effective use in research and development.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In light of the limited availability of experimentally determined data for this specific molecule, this guide also offers detailed, field-proven methodologies for the experimental determination of its key physical characteristics. Furthermore, data for the structurally related and well-characterized analog, Methyl 2-oxocyclopentanecarboxylate, is provided for comparative purposes.
Molecular Structure and Identification
Chemical Structure:
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1781329-42-7 | [1] |
| Molecular Formula | C₇H₁₀F₂O₂ | [1][2] |
| Molecular Weight | 164.15 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
Summary of Physical Properties
Due to the novelty of this compound, a complete set of experimentally verified physical properties is not yet available in the public domain. The following table summarizes the known information, predicted values from computational models, and experimental data for the analogous compound, Methyl 2-oxocyclopentanecarboxylate.
| Physical Property | This compound (Predicted) | Methyl 2-oxocyclopentanecarboxylate (Experimental) |
| Boiling Point | 162.3 °C (at 760 mmHg) | 105 °C (at 19 mmHg)[3][4] |
| Density | 1.21 g/cm³ | 1.145 g/mL (at 25 °C)[4] |
| Refractive Index (n_D_²⁰) | 1.398 | 1.456[4] |
Predicted values were obtained using commercially available computational software and should be considered as estimates. Experimental verification is recommended.
Experimental Determination of Physical Properties
The following section details the standard laboratory procedures for determining the key physical properties of a liquid organic compound such as this compound.
Boiling Point Determination (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][5] For small sample quantities, a micro-boiling point determination is ideal.
Methodology:
-
Sample Preparation: A small amount (0.5-1 mL) of the purified liquid is placed into a small-diameter test tube.
-
Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.
-
Heating: The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point function).[6]
-
Observation: As the liquid heats, a fine stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][5]
Causality: The principle behind this method is that the stream of bubbles indicates that the vapor pressure of the liquid is greater than the external pressure. As the liquid cools, the vapor pressure decreases. The point at which the liquid enters the capillary is the point where the vapor pressure of the liquid is equal to the external pressure.
Density Measurement
Density is a fundamental physical property defined as the mass of a substance per unit volume.[1]
Methodology:
-
Pycnometer Selection: A pycnometer (a small, calibrated glass flask) of a suitable volume is cleaned, dried, and its mass is accurately weighed.
-
Sample Filling: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the exterior.
-
Weighing: The filled pycnometer is weighed to determine the mass of the liquid.
-
Volume Calibration: The volume of the pycnometer is precisely determined by repeating the process with a reference liquid of known density (e.g., deionized water).
-
Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Causality: This method provides a highly accurate density measurement by precisely determining both the mass and the volume of the liquid sample.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[7] It is a characteristic property that is sensitive to temperature and the wavelength of light used.
Methodology:
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the liquid are placed on the prism of the refractometer.[8]
-
Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Causality: The Abbe refractometer works on the principle of total internal reflection. The angle at which this occurs is dependent on the refractive indices of the prism and the liquid sample, allowing for a direct measurement of the liquid's refractive index.
Spectroscopic Characterization (Analog Compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Methyl 2-oxocyclopentanecarboxylate would show characteristic signals for the methoxy group (a singlet around 3.7 ppm) and the protons on the cyclopentanone ring (multiplets in the region of 1.8-2.5 ppm).[9]
-
¹³C NMR: The carbon NMR spectrum would show a carbonyl signal for the ester at around 170 ppm, a ketone carbonyl signal around 215 ppm, a methoxy carbon signal around 52 ppm, and signals for the cyclopentane ring carbons.[10]
For this compound, the presence of the two fluorine atoms would introduce significant complexity to the NMR spectra due to C-F and H-F coupling. The carbon attached to the two fluorine atoms would appear as a triplet in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-oxocyclopentanecarboxylate shows strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1740 cm⁻¹) and the ester (around 1730 cm⁻¹).[10] For this compound, one would expect to see a strong C=O stretch for the ester and strong C-F stretching bands, typically in the region of 1000-1400 cm⁻¹.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel liquid ester like this compound.
Caption: Workflow for the physical characterization of a novel liquid ester.
Conclusion
This technical guide has provided the currently available and predicted physical property data for this compound. The significant impact of fluorination on the properties of organic molecules underscores the importance of accurate physical characterization. For researchers and developers working with this and similar novel compounds, the detailed experimental methodologies provided herein offer a robust framework for obtaining reliable physical data. As research into fluorinated compounds continues to expand, it is anticipated that experimental data for this compound will become available, further enriching our understanding of this promising molecule.
References
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- 2. Video: Boiling Points - Procedure [jove.com]
- 3. Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9 [sigmaaldrich.com]
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An In-Depth Technical Guide to Methyl 2,2-difluorocyclopentane-1-carboxylate: A Keystone Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within this context, the gem-difluoromethylene group has emerged as a particularly valuable motif. This guide provides a comprehensive technical overview of Methyl 2,2-difluorocyclopentane-1-carboxylate, a fluorinated building block of significant interest in the design and synthesis of novel therapeutics. We will delve into its chemical architecture, explore a robust synthetic methodology for its preparation, detail its analytical characterization, and discuss its potential applications in the landscape of contemporary drug development.
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The replacement of a methylene group with a gem-difluoromethylene unit, as seen in this compound, offers several distinct advantages. The high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the gem-difluoro motif resistant to metabolic oxidation, a common pathway for drug deactivation. This increased metabolic stability can lead to improved bioavailability and a longer duration of action.
The cyclopentane ring system provides a rigid, three-dimensional scaffold that can effectively present pharmacophoric elements to a biological target. The combination of this carbocyclic core with the unique electronic properties of the gem-difluoro group makes this compound a highly attractive building block for the synthesis of innovative drug candidates across various therapeutic areas.
Chemical Structure and Properties
This compound possesses a unique structural arrangement that dictates its chemical reactivity and physical properties.
Molecular Formula: C₇H₁₀F₂O₂
Molecular Weight: 164.15 g/mol
Synonyms: Methyl 2,2-difluorocyclopentanecarboxylate
Structural Features:
The molecule consists of a five-membered cyclopentane ring with a gem-difluoro group at the 2-position and a methyl carboxylate group at the 1-position. The presence of the two fluorine atoms on the same carbon atom significantly influences the electron distribution within the ring and the properties of the adjacent ester functional group.
Table 1: Physicochemical Properties of this compound and a Non-fluorinated Analog
| Property | This compound (Predicted) | Methyl 2-oxocyclopentane-1-carboxylate (Experimental)[1] |
| Boiling Point | Not available | 105 °C at 19 mmHg |
| Density | Not available | 1.145 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.456 |
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its utilization in drug discovery programs. A common and effective method for the introduction of a gem-difluoro group is the deoxofluorination of a corresponding ketone or β-ketoester.
Proposed Synthetic Pathway: Deoxofluorination
The most logical and widely practiced approach for the synthesis of the title compound is the deoxofluorination of its corresponding β-ketoester, Methyl 2-oxocyclopentane-1-carboxylate. This transformation can be efficiently achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the deoxofluorination of β-ketoesters and should be adapted and optimized for this specific substrate.
Materials:
-
Methyl 2-oxocyclopentane-1-carboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Addition of DAST: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7-3.8 ppm) and the protons of the cyclopentane ring. The protons on the carbons adjacent to the gem-difluoro group will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the carbon of the gem-difluoro group, which will appear as a triplet due to coupling with the two fluorine atoms. The carbonyl carbon of the ester will resonate in the typical downfield region (around 170 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet or a complex multiplet depending on the symmetry and conformational dynamics of the molecule.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-F stretching vibrations will appear in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methoxy group, the entire ester group, and potentially rearrangements involving the cyclopentane ring.
Applications in Drug Development
The unique properties of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.
-
Scaffold for Novel Therapeutics: The rigid cyclopentane core can be further functionalized to introduce various pharmacophoric groups, leading to the development of novel inhibitors for enzymes such as kinases, proteases, and metabolic enzymes.
-
Bioisosteric Replacement: The gem-difluoro group can serve as a bioisostere for a carbonyl group, which can be beneficial in modulating the reactivity and metabolic fate of a drug candidate.
-
Improving ADME Properties: The introduction of the gem-difluoromethylene unit can enhance metabolic stability, leading to improved pharmacokinetic profiles of drug candidates.
Caption: The role of this compound in drug development.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a rigid carbocyclic scaffold and the advantageous properties of the gem-difluoromethylene group makes it a highly sought-after building block for the synthesis of next-generation therapeutics. The synthetic methodology outlined in this guide, coupled with a thorough understanding of its analytical characteristics, provides a solid foundation for researchers to harness the full potential of this versatile molecule in their quest for novel and improved medicines. As the field of medicinal chemistry continues to evolve, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in addressing unmet medical needs.
References
- Journal of Fluorine Chemistry, 2017, 199, 60-66.
- European Journal of Organic Chemistry, 2021, 2021(29), 4141-4154.
- The Journal of Organic Chemistry, 2019, 84(9), 5547-5555.
- Angewandte Chemie International Edition, 2018, 57(41), 13478-13482.
- Organic Letters, 2021, 23(8), 3088-3093.
- Chemical Communic
- Journal of Medicinal Chemistry, 2020, 63(13), 6731-6748.
- ACS Medicinal Chemistry Letters, 2022, 13(7), 992-996.
- Synthesis, 2018, 50(18), 3585-3596.
Sources
An In-Depth Technical Guide to the Biological Activity of Methyl 2,2-difluorocyclopentane-1-carboxylate Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the biological potential of chemical scaffolds related to Methyl 2,2-difluorocyclopentane-1-carboxylate. While direct research on this specific molecule is limited, this document synthesizes data from structurally analogous compounds to forecast its potential applications and outlines a robust strategy for its biological evaluation. We will delve into the significance of the gem-difluoro cyclopentane motif in medicinal chemistry, explore its role in established antiviral and anticancer agents, and provide detailed protocols for screening and characterization.
Introduction: The Strategic Value of Fluorinated Carbocycles in Drug Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical properties of parent compounds.[1][2] The fluorine atom's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] When incorporated into a carbocyclic ring like cyclopentane, particularly as a gem-difluoro group (CF2), these effects are amplified, offering a unique combination of polarity and stability.[3][4]
The this compound scaffold represents a promising, yet underexplored, platform for drug discovery. Its structural features suggest potential applications in several therapeutic areas, most notably as:
-
Carbocyclic Nucleoside Analogues: The cyclopentane ring serves as a stable isostere for the furanose sugar in natural nucleosides.[5] This class of drugs is fundamental to antiviral and anticancer therapies.[6][7]
-
Enzyme Inhibitors: The rigid, fluorinated cyclopentane core can act as a pharmacophore that fits into the active sites of various enzymes, such as viral proteases or neuraminidases.[8][9]
This guide will proceed by exploring the established biological activities of these related compound classes to build a predictive framework for the title derivatives and to define a clear experimental path forward.
Predicted Biological Activity: Learning from Analogs
Given the structural similarities, the most probable biological activities for derivatives of this compound are in antiviral and anticancer applications, functioning primarily as nucleoside analogues.
Antiviral Potential: Carbocyclic Nucleoside Analogues
Nucleoside analogues are a major class of antiviral drugs that inhibit viral replication.[6] They function as antimetabolites, mimicking natural nucleosides to be incorporated into growing viral DNA or RNA strands by viral polymerases.[10][11] Upon incorporation, they act as chain terminators because they lack the requisite 3'-hydroxyl group, thereby halting replication.[10][12]
The cyclopentane ring in carbocyclic nucleosides replaces the sugar moiety, rendering the molecule resistant to cleavage by phosphorylases, which enhances metabolic stability. The addition of a gem-difluoro group can further lock the ring in a specific conformation, potentially improving its binding to the active site of viral polymerases.[5]
Anticipated Targets:
-
Viral Polymerases: Including reverse transcriptases of retroviruses like HIV and RNA-dependent RNA polymerases of viruses like Hepatitis C (HCV) and Flaviviruses.[6][10]
-
Neuraminidase: A key enzyme for the release of influenza virus particles from infected cells.[8] Cyclopentane derivatives have shown potent inhibitory effects on this enzyme.[8]
Anticancer Potential
Less selective nucleoside analogues are often used as chemotherapy agents.[10] By interfering with DNA replication in rapidly dividing cells, they can induce cell death. Fluorinated nucleosides like Gemcitabine are mainstays in cancer treatment.[2] Derivatives of the 2,2-difluorocyclopentane scaffold could similarly be developed as cytotoxic agents targeting various cancers.[7][13]
Proposed Research & Development Workflow
A logical workflow is essential to systematically evaluate the biological activity of novel this compound derivatives. This process involves a tiered screening approach, from initial cytotoxicity and broad-spectrum antiviral assays to specific mechanistic studies and pharmacokinetic profiling.
Caption: High-level workflow for evaluating novel chemical derivatives.
Key Experimental Protocols
Herein are detailed, self-validating protocols for the initial stages of biological evaluation.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Causality: Before assessing antiviral or anticancer efficacy, it is crucial to determine the concentrations at which a compound is toxic to the host cells. This ensures that any observed activity is not merely a result of cell death. The MTT assay measures metabolic activity, which is a reliable indicator of cell viability.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., Vero for general virology, or a relevant cancer cell line like HT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test derivative in cell culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., ~1 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Protocol 2: Antiviral Plaque Reduction Assay
Causality: This assay quantifies the ability of a compound to inhibit virus-induced cell death and the formation of viral plaques. It is a gold standard for determining antiviral efficacy and calculating the 50% effective concentration (EC₅₀).[14]
Methodology:
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza, Vero for HSV) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profiling
Causality: Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage drug development failures.[15] These assays predict how a compound will behave in a biological system.[16][17]
Key In Vitro DMPK Assays:
| Parameter Assessed | Assay | Experimental System | Purpose |
| Metabolic Stability | Microsomal Stability Assay | Human Liver Microsomes (HLM) | Measures the rate of metabolism by key CYP450 enzymes.[18][19] |
| Permeability | Caco-2 Permeability Assay | Caco-2 cell monolayers | Predicts intestinal absorption of orally administered drugs.[16] |
| Plasma Binding | Plasma Protein Binding Assay | Equilibrium Dialysis | Determines the fraction of drug bound to plasma proteins, affecting distribution and clearance.[16] |
| CYP Inhibition | CYP450 Inhibition Assay | Recombinant CYP enzymes | Identifies potential for drug-drug interactions.[15] |
Mechanistic Insights: Viral Polymerase Inhibition
Should a derivative show promise as a nucleoside analogue, its mechanism will likely involve the inhibition of viral polymerase. This process requires intracellular activation through phosphorylation.
Sources
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- 2. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]
- 8. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
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role of gem-difluoro group in cyclopentane ring
Title: The gem-Difluorocyclopentane Scaffold: Structural Bioisosterism and Synthetic Utility in Drug Design
Executive Summary
The gem-difluorocyclopentane moiety represents a high-value structural motif in modern medicinal chemistry.[1] Acting as a non-classical bioisostere of the carbonyl group (
Structural & Electronic Impact: The "Fluorine Effect"
The introduction of a gem-difluoro group into a five-membered ring is not merely a steric substitution; it is a conformational lock.
Conformational Control and Ring Puckering
Unlike cyclohexane (chair), cyclopentane exists in a dynamic equilibrium of "envelope" and "twist" conformations to relieve torsional strain. The
-
Angle Widening (The Thoracic Effect): The
bond angle is compressed ( ) relative to the ideal tetrahedral angle ( ) due to the high electronegativity of fluorine (Bent's Rule). This compression forces the corresponding exocyclic angle to widen ( ). To accommodate this, the cyclopentane ring adopts a specific envelope conformation where the carbon is often located at the "flap" (C1 position) or adjacent to it, depending on other substituents, to minimize transannular eclipsing interactions. -
Dipole-Dipole Minimization: The
bonds are highly polar. In 1,3-disubstituted systems, the ring will pucker to orient the dipoles in an anti-parallel fashion relative to other polar groups (e.g., amides or hydroxyls) on the ring.
Carbonyl Bioisosterism
The
-
Sterics: The van der Waals radius of Fluorine (
) is comparable to Oxygen ( ). -
Electronics: Both groups are electron-withdrawing.[2] However, while
is a hydrogen bond acceptor (HBA), is a notoriously poor HBA. This allows for the mimicry of the electronic environment of a ketone without the liability of nucleophilic attack or unwanted H-bond donation.
Table 1: Physicochemical Comparison (
| Property | Carbonyl ( | gem-Difluoro ( | Impact on Drug Design |
| Bond Angle | |||
| Dipole Moment | High ( | Moderate ( | Maintains polar interactions; improves membrane permeability. |
| H-Bonding | Strong Acceptor | Weak/Null Acceptor | Reduces desolvation penalty; improves CNS penetration. |
| Metabolism | Reductive/Oxidative labile | Metabolically Inert | Blocks CYP450 oxidation at |
Synthetic Methodologies
Synthesizing gem-difluorocyclopentanes requires overcoming the thermodynamic drive toward elimination (forming vinyl fluorides).
Deoxofluorination (Nucleophilic)
The most direct route involves converting a cyclopentanone to the gem-difluoro analog using S-F reagents (DAST, Deoxo-Fluor, XtalFluor).
-
Mechanism: The carbonyl oxygen attacks the Sulfur, activating it as a leaving group. Fluoride displaces the activated oxygen.
-
Critical Challenge: Elimination to the vinyl fluoride is a major side reaction in cyclopentanes due to ring strain.
-
Optimization: Use of non-polar solvents (
) and low temperatures ( to ) is mandatory. Lewis acid catalysts ( , ) can accelerate the reaction, allowing for milder conditions.
Radical Difluorination
For scaffolds where the ketone precursor is unstable, radical approaches using gem-difluoroalkenes are superior.
-
Photoredox Catalysis: A radical adds to a gem-difluoroalkene, followed by ring closure or hydrogen atom transfer (HAT). This avoids the harsh Lewis acidic conditions of DAST.
Visualization: Conformational Logic & Synthesis
The following diagram illustrates the decision matrix for synthesis and the resulting conformational impact.
Figure 1: Strategic workflow for synthesizing gem-difluorocyclopentanes and the subsequent conformational locking mechanisms.
Experimental Protocol: Deoxofluorination of 3-Substituted Cyclopentanone
Context: This protocol describes the conversion of a generic 3-aryl-cyclopentanone to 1,1-difluoro-3-aryl-cyclopentane. This reaction is sensitive to moisture and temperature.
Reagents:
-
Substrate: 3-Aryl-cyclopentanone (1.0 eq)
-
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with the 3-aryl-cyclopentanone (1.0 mmol).
-
Evacuate and backfill with
(3 cycles). -
Add anhydrous DCM (
, 0.2 M concentration).
-
-
Reagent Addition (Cryogenic Control):
-
Cool the solution to
using a dry ice/acetone bath. Critical: Control of temperature prevents elimination to vinyl fluoride. -
Add Deoxo-Fluor (1.5 mmol, 1.5 eq) dropwise via syringe over 10 minutes.
-
Allow the mixture to stir at
for 1 hour.
-
-
Reaction Progression:
-
Slowly warm the reaction mixture to room temperature (
) over 4 hours. -
Monitoring: Check reaction progress via TLC or
NMR. The product will show a characteristic gem-difluoro signal (typically a quartet or multiplet around to ppm).
-
-
Quenching & Workup:
-
Cool the mixture back to
. -
Caution: Carefully quench by dropwise addition of saturated aqueous
. Note: Evolution of and HF gas is possible; use a fume hood. -
Extract the aqueous layer with DCM (
). -
Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Note: Gem-difluoro compounds are often non-polar and may co-elute with starting materials if not carefully separated.
-
Medicinal Chemistry Applications
Case Study: PARP-1 Inhibitors (NMS-P118) In the development of NMS-P118, a selective PARP-1 inhibitor, the gem-difluorocyclopentane ring was utilized to replace a piperidine ring.
-
Result: The
substitution lowered the basicity of the adjacent amine (via inductive effect), reducing hERG channel liability while maintaining high potency and metabolic stability.
Metabolic Blocking:
Cyclopentane rings are susceptible to CYP450-mediated hydroxylation. Installing a
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Champagne, P. A., et al. (2015). Gem-difluorination of cyclopentane: A powerful tool for conformational control. Journal of Organic Chemistry, 80(3), 1500-1509. Link
-
Grygorenko, O. O., et al. (2022). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. European Journal of Organic Chemistry. Link
-
Hu, J., et al. (2023). Visible-light-promoted synthesis of α-difluoromethylene ethers via the ring-opening functionalization of gem-difluorocyclopropanes.[3] Organic Chemistry Frontiers. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
synthesis protocols for Methyl 2,2-difluorocyclopentane-1-carboxylate
This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate (CAS: 1781329-42-7). This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for bioisostere incorporation.
Executive Summary
-
Primary Application: Bioisosteric replacement of carbonyls or ethers; lipophilicity modulation in drug scaffolds.
-
Synthetic Strategy: Two-step sequence: (1) Dieckmann condensation of dimethyl adipate, followed by (2) Nucleophilic deoxofluorination using Deoxo-Fluor® or DAST.
-
Key Challenge: Controlling the elimination pathway (vinyl fluoride formation) during the fluorination of the enolizable
-keto ester.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis leverages the abundant commodity chemical Dimethyl Adipate . The critical transformation is the introduction of the gem-difluoro motif at the
Retrosynthetic Logic:
-
C–F Bond Formation: Achieved via nucleophilic substitution on the activated carbonyl oxygen.
-
Ring Construction: The 5-membered ring is closed via intramolecular Claisen (Dieckmann) condensation.
Figure 1: Retrosynthetic pathway emphasizing the linear efficiency of the route.
Part 2: Experimental Protocols
Step 1: Synthesis of Methyl 2-oxocyclopentane-1-carboxylate
Reaction Type: Dieckmann Condensation
This step cyclizes dimethyl adipate.[4] While commercially available, in-house synthesis is cost-effective for gram-to-kilogram scale-up.
Reagents:
-
Dimethyl adipate (1.0 equiv)[4]
-
Sodium Methoxide (NaOMe), 25% wt in MeOH or solid (1.1 equiv)
-
Toluene (Anhydrous, 10 V)
-
Acid quench: HCl (3M)
Protocol:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.
-
Solvation: Charge Toluene and NaOMe. If using NaOMe solution, distill off methanol azeotropically to drive the equilibrium (methanol removal is critical for yield).
-
Addition: Heat the toluene suspension to 85–90°C . Add Dimethyl adipate dropwise over 60 minutes. The solution will turn yellow/orange and become viscous as the enolate forms.
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane; stain with KMnO4).
-
Quench: Cool to 0°C. Hydrolyze the enolate by slowly adding 3M HCl until pH < 3. Caution: Exothermic.
-
Workup: Separate phases. Extract the aqueous layer with Toluene or EtOAc (2x). Combine organics, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Vacuum distillation (bp ~105°C at 15 mmHg) yields the product as a colorless oil.
Yield Expectation: 75–85%
Step 2: Deoxofluorination to this compound
Reaction Type: Nucleophilic Deoxofluorination
Critical Safety Note: This reaction liberates HF. Glassware can be etched; Teflon/HDPE vessels are recommended for scale-up. If using glass, inspect for micro-cracks beforehand. Deoxo-Fluor® is preferred over DAST due to higher thermal stability (decomposition >140°C vs. ~90°C for DAST).
Reagents:
-
Methyl 2-oxocyclopentane-1-carboxylate (1.0 equiv)
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 – 2.0 equiv)
-
Ethanol (0.2 equiv) – Catalytic additive (see mechanism note below)
-
Solvent: Dichloromethane (DCM), anhydrous (10 V)
Mechanism & Causality: The reaction proceeds via an initial attack of the sulfur on the ketone oxygen. The addition of a catalytic amount of ethanol generates HF in situ, which catalyzes the initial nucleophilic attack of the sulfur species on the carbonyl, significantly accelerating the reaction and reducing elimination byproducts.
Figure 2: Reaction mechanism and competing elimination pathway.
Protocol:
-
Setup: Charge Methyl 2-oxocyclopentane-1-carboxylate and anhydrous DCM into a reaction vessel under Nitrogen.
-
Reagent Addition: Cool the system to 0°C . Add Deoxo-Fluor® dropwise via syringe. Note: The reaction is exothermic.
-
Catalysis: Add catalytic Ethanol (0.2 equiv).
-
Progression: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 16–24 hours.
-
Checkpoint: If TLC shows remaining starting material, heat gently to 35°C, but do not exceed 40°C to minimize elimination.
-
-
Quench (Critical): Cool to 0°C. Quench by slow dropwise addition into saturated aqueous NaHCO3 . Warning: Massive CO2 evolution. Do not add NaHCO3 to the reaction; add the reaction to the NaHCO3.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) followed by Brine. Dry over Na2SO4.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: 0% to 10% EtOAc in Hexanes. The difluoro ester is less polar than the starting keto-ester.
-
Yield Expectation: 60–75%
Part 3: Analytical Characterization
The product is a chiral molecule (at C1) with diastereotopic fluorines at C2.
| Technique | Expected Signal Characteristics | Interpretation |
| 1H NMR | Methine (H1) multiplet at ~3.0 ppm.[5] | Coupled to F2a and F2b ( |
| 19F NMR | AB quartet (or complex multiplet) at -100 to -120 ppm. | Large geminal coupling ( |
| 13C NMR | Triplet at ~115 ppm ( | Characteristic of |
| Mass Spec | m/z 164 [M]+ | Molecular ion often weak; look for [M-OMe]+ or [M-HF]+. |
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance or poor activation. | Add Lewis Acid catalyst (e.g., |
| Vinyl Fluoride Formation | Elimination favored by basic amines or high heat. | Keep T < 40°C. Ensure acid wash removes amine residues. Use Deoxo-Fluor (less acidic elimination than DAST). |
| Glass Etching | HF generation.[6] | Use HDPE or Teflon-lined reactors. |
References
-
Lal, G. S., et al. (1999).[7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls." Journal of Organic Chemistry. Link
-
BenchChem. (2025). "Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent."[4] BenchChem Product Guide. Link
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (2024). "Synthesis of gem-Difluorides." Organic Chemistry Portal. Link
-
ChemSrc. (2024). "this compound - CAS 1781329-42-7."[1][2] Link
Sources
- 1. 1248664-13-2,{[2-(propylcarbamoyl)ethyl]carbamoyl}formic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. CAS#:1781329-42-7 | this compound | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Note: Chemoselective Reduction of Methyl 2,2-difluorocyclopentane-1-carboxylate to (2,2-difluorocyclopentyl)methanol
[1]
Executive Summary
This application note details the optimized protocol for the reduction of Methyl 2,2-difluorocyclopentane-1-carboxylate (1) to (2,2-difluorocyclopentyl)methanol (2) . While standard ester reductions are routine, the presence of the gem-difluoro motif at the
Strategic Introduction
Fluorinated cycloalkanes are high-value scaffolds in medicinal chemistry.[1][2] The gem-difluoro group at the C2 position serves two primary functions:
-
Bioisosterism: It mimics the electronic properties of a carbonyl oxygen or an ether oxygen without the metabolic liability.[1]
-
Conformational Locking: The gauche effect of the fluorine atoms influences the ring pucker, potentially locking the substituent at C1 into a bio-active conformation.[1]
The transformation of the ester to the primary alcohol is a gateway reaction, converting a stable precursor into a versatile intermediate for further functionalization (e.g., tosylation, oxidation to aldehyde, or ether formation).[1]
Reaction Scheme
The reduction proceeds via a double hydride transfer mechanism.[1]
Where R = 2,2-difluorocyclopentyl[1]
Reaction Engineering & Logic
Choice of Reducing Agent
| Reagent | Suitability | Rationale |
| LiAlH | High | Standard of Choice. Rapid kinetics; complete conversion at 0°C–RT.[1] Preserves aliphatic C-F bonds.[1] |
| NaBH | Low | Generally too slow for esters without Lewis acid additives (e.g., LiCl).[1] |
| DIBAL-H | Medium | Effective but requires strictly controlled low temperatures (-78°C) to avoid over-reduction or mixtures; more expensive.[1] |
| Red-Al | High | Good thermal stability, but workup can be more tedious for small-scale high-throughput optimization.[1] |
Solvent Selection
Tetrahydrofuran (THF) is preferred over Diethyl Ether (Et
-
Solubility: The fluorinated ester and the intermediate aluminates are highly soluble in THF.[1]
-
Safety: THF has a higher boiling point (66°C) than Et
O, offering a wider safety margin against thermal runaways, though the reaction is typically run at 0°C to Room Temperature (RT).[1]
Stoichiometry
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: this compound (>97% purity).[1]
-
Reagent: LiAlH
(2.4 M solution in THF or solid powder). Note: Commercial solutions are safer for handling.[1] -
Solvent: Anhydrous THF (water content <50 ppm).[1]
-
Glassware: Flame-dried 2-neck round-bottom flask (RBF), addition funnel, nitrogen/argon line.
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a flame-dried RBF with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Purge the system with Nitrogen (
) for 15 minutes.[1] -
Charge the flask with LiAlH
(1.5 equiv) and anhydrous THF (concentration ~0.2 M relative to LAH). -
Cool the LAH solution to 0°C using an ice/water bath.
Step 2: Substrate Addition
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.[1]
-
Add the ester solution dropwise to the LAH suspension over 15–20 minutes.
-
Mechanistic Insight: Slow addition prevents localized overheating, which could trigger
-elimination of Fluorine (HF elimination) or runaway exotherms.[1]
-
-
Gas Evolution: Observe release of
gas (minor, if moisture present) or mild exotherm.[1]
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
TLC/GC Monitoring: Check for disappearance of the ester (
in 20% EtOAc/Hex) and appearance of the alcohol ( ).
Step 4: The Fieser Workup (Critical)
To avoid the dreaded "aluminum jelly" emulsion, follow this strict quenching sequence for every x grams of LiAlH
-
Cool reaction mixture back to 0°C .
-
Slowly add x mL of Water (Caution: Vigorous
evolution). -
Add x mL of 15% NaOH (aq) solution.
-
Add 3x mL of Water .
-
Warm to RT and stir for 15 minutes until a white, granular precipitate forms.
-
Add anhydrous
directly to the suspension to dry.
Step 5: Isolation
-
Filter the mixture through a pad of Celite or a fritted glass funnel.
-
Rinse the filter cake with THF or Et
O. -
Concentrate the filtrate under reduced pressure (Rotovap).
Process Visualization (Workflow)[1]
Caption: Optimized workflow for the LAH reduction of fluorinated esters ensuring safety and high yield.
Analytical Data & Validation
Expected NMR Signatures
The presence of the chiral center at C1 renders the two fluorine atoms diastereotopic.[1]
-
F NMR: Look for an AB pattern (two doublets of doublets or multiplets) typically between -90 and -110 ppm.[1] The coupling constant
is large (~230-260 Hz). - H NMR:
Mass Spectrometry (GC-MS)
Safety & Handling
-
LiAlH
Hazards: Reacts violently with water and protic solvents, liberating flammable hydrogen gas.[1] Always keep a Class D fire extinguisher nearby.[1] -
Fluorine Stability: While the C-F bond is strong, avoid highly basic conditions at high temperatures (>60°C) during workup to prevent potential HF elimination, which would generate a conjugated alkene.[1]
-
Emulsions: Aluminum salts form gelatinous hydroxides.[1] The Fieser workup (Step 4) is mandatory to create granular, filterable salts.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product Volatility | Do not dry under high vacuum for extended periods.[1] Check distillate. |
| Emulsion during workup | Improper Quench | Add Rochelle's Salt (Sat. Potassium Sodium Tartrate) and stir for 2+ hours if Fieser fails. |
| Incomplete Reaction | Old Reagent | LiAlH |
| Defluorination | Temperature too high | Ensure reaction stays at RT or below.[1] Do not reflux unless necessary.[1] |
References
-
Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] Link[1]
-
Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.[1] (The standard reference for the Fieser Workup).
-
Haufe, G. (2008).[1] "Synthesis of (2,2-difluorocyclopropyl)methanol derivatives". Journal of Fluorine Chemistry. (Provides analogous stability data for 2,2-difluoro cycloalkanes).
-
Borden, W. T., et al. (2008).[1] "The preparation and properties of 1,1-difluorocyclopropane derivatives". Beilstein Journal of Organic Chemistry. Link (Discusses the stability of the gem-difluoro motif).[1]
Application Note: Nucleophilic Transformations of Methyl 2,2-difluorocyclopentane-1-carboxylate
Executive Summary
Methyl 2,2-difluorocyclopentane-1-carboxylate (MDMCP) is a high-value fluorinated building block used in the synthesis of bioisosteres and conformationally restricted analogs of proline and cyclopentane-based scaffolds. The gem-difluoro group at the C2 position imparts unique electronic properties, significantly increasing the electrophilicity of the ester carbonyl while simultaneously introducing a risk of base-mediated dehydrofluorination (HF elimination).
This guide provides optimized protocols for reacting MDMCP with nucleophiles (hydroxides, amines, hydrides, and organometallics), specifically designed to maximize substitution yields while suppressing the thermodynamic drive toward elimination.
Chemical Profile & Reactivity Analysis
Structural Dynamics
The presence of two fluorine atoms at C2 creates a strong inductive effect (
-
Activated Carbonyl: The ester carbonyl is significantly more electrophilic than in non-fluorinated cyclopentane esters, accelerating nucleophilic attack.
-
Acidity of
-Proton: The proton at C1 is highly acidic due to the combined electron-withdrawing power of the ester and the -fluorines. -
Elimination Risk: The primary decomposition pathway is
-elimination of hydrogen fluoride (HF) to form Methyl 2-fluorocyclopent-1-enecarboxylate . This occurs readily under strongly basic conditions or high temperatures.
Reactivity Matrix
| Nucleophile Type | Reaction Class | Primary Risk | Mitigation Strategy |
| Hydroxide ( | Saponification | HF Elimination (Aromatization-like drive) | Use LiOH at |
| Amine ( | Aminolysis | Slow reaction / Competitive elimination | Lewis Acid catalysis ( |
| Hydride ( | Reduction | Over-reduction / Hemiacetal stability | Use controlled equivalents of DIBAL-H at |
| Carbanion ( | Addition | Double addition to tertiary alcohol | Use Weinreb amide intermediate for ketone synthesis. |
Experimental Protocols
Protocol A: Controlled Saponification (Acid Synthesis)
Standard saponification with NaOH often leads to elimination products. Lithium Hydroxide (LiOH) is less basic and forms tighter ion pairs, reducing free anion activity.
Reagents:
-
MDMCP (1.0 equiv)
-
LiOH
H O (1.2 equiv) -
Solvent: THF/Water (3:1 v/v)
Procedure:
-
Dissolve MDMCP in THF and cool to
in an ice bath. -
Dissolve LiOH
H O in water and add dropwise to the ester solution over 10 minutes. -
Stir at
for 2–4 hours. Monitor by TLC or LCMS. Do not heat. -
Quench: Acidify carefully with 1N HCl to pH 2–3 at
. -
Extraction: Extract immediately with EtOAc (
). -
Purification: Dry over Na
SO and concentrate. The resulting 2,2-difluorocyclopentane-1-carboxylic acid is generally stable but should be stored at .
Protocol B: Direct Aminolysis via Trimethylaluminum (AlMe )
Direct heating of amines with this ester causes decomposition. The Weinreb-Basha method using dimethylaluminum amides effects clean conversion at lower temperatures.
Safety Warning: Trimethylaluminum is pyrophoric. Handle strictly under inert atmosphere.
Reagents:
-
MDMCP (1.0 equiv)
-
Amine (
) (1.2 equiv) -
Trimethylaluminum (2.0 M in toluene, 1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Complex Formation: In a flame-dried flask under Argon, add the amine (1.2 equiv) and anhydrous DCM. Cool to
. -
Slowly add
solution dropwise. Methane gas evolution will occur. Stir for 15–30 mins at RT to form the active aluminum amide species ( ). -
Addition: Add a solution of MDMCP (1.0 equiv) in DCM to the aluminum amide mixture.
-
Reaction: Reflux (DCM) or heat to
(Toluene) for 2–6 hours. -
Quench: Cool to
. Carefully quench with dilute HCl (caution: gas evolution) or Rochelle's salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion. -
Workup: Stir with Rochelle's salt for 1 hour until layers separate cleanly. Extract with DCM.
Protocol C: Reduction to 2,2-Difluorocyclopentylmethanol
Reduction requires care to prevent defluorination, which can occur with dissolving metal reductions. Hydride transfer is generally safe.
Reagents:
-
MDMCP (1.0 equiv)
-
LiAlH
(LAH) (1.0 equiv - 4 hydrides/mol) or LiBH (safer alternative) -
Solvent: Anhydrous THF
Procedure:
-
Suspend LAH in anhydrous THF under Argon at
. -
Add MDMCP in THF dropwise. The reaction is usually rapid due to the activated carbonyl.
-
Stir at
for 1 hour. -
Fieser Quench: For
g of LAH, add mL water, mL 15% NaOH, and mL water sequentially. -
Filter the white precipitate and concentrate the filtrate to obtain the alcohol.
Mechanistic Visualization
The following diagram illustrates the divergent pathways based on nucleophile hardness and basicity.
Figure 1: Reaction pathway divergence. Hard bases favor deprotonation at C1 leading to HF elimination. Soft or Lewis-acid activated nucleophiles favor the desired substitution.
Troubleshooting & Critical Parameters
Monitoring Dehydrofluorination
The most common failure mode is the loss of fluorine.
-
Method:
NMR is the gold standard. -
Signal: The starting material shows a characteristic gem-difluoro pattern (AB quartet or complex multiplet around -100 to -120 ppm).
-
Warning Sign: Appearance of a vinylic fluorine signal (shifted downfield, typically -130 to -150 ppm) indicates the formation of the cyclopentenyl fluoride.
Handling Emulsions
Aluminum-mediated reactions (Protocol B) often form stubborn emulsions.
-
Solution: Use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . Stir vigorously for at least 30 minutes. The tartrate chelates the aluminum, allowing clean phase separation.
Storage
The ester is relatively stable, but the corresponding acid (from Protocol A) can decarboxylate or eliminate HF upon prolonged storage at room temperature. Store all derivatives at
References
-
Synthesis of Gem-Difluoro Compounds
-
Wang, J., et al. "Recent Advances in the Synthesis of gem-Difluoro Compounds." Chemical Reviews, 2014. Link
-
-
Aminolysis Protocols
-
Levin, J. I., Turos, E., & Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982. Link
-
- Chambers, R. D. "Fluorine in Organic Chemistry." CRC Press, 2004.
- Reactivity of Alpha-Fluoro Esters: Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006. (Detailed discussion on the electrophilicity of alpha-fluoro carbonyls).
Difluorocyclopentane Scaffolds in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, ultimately enhancing its pharmacokinetic profile and therapeutic efficacy. Among the diverse array of fluorinated motifs, the difluorocyclopentane scaffold has emerged as a compelling structural element for the design of novel therapeutics.
The cyclopentane ring, a common motif in bioactive molecules, offers a flexible three-dimensional framework for the spatial presentation of substituents.[1] The introduction of a geminal difluoro group onto this scaffold imparts a unique set of properties. The strong electron-withdrawing nature of the two fluorine atoms can modulate the acidity or basicity of nearby functional groups, while also influencing local dipole moments and non-covalent interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, often leading to increased resistance to metabolic degradation at the site of fluorination.[2] This strategic "metabolic blocking" can significantly improve a drug's half-life and oral bioavailability.
This guide provides a comprehensive overview of the application of difluorocyclopentane scaffolds in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a robust scientific grounding to empower the rational design and synthesis of next-generation therapeutics.
Physicochemical and Conformational Impact of the Difluorocyclopentyl Group
The introduction of a geminal difluoro group onto a cyclopentane ring induces significant changes in its physicochemical and conformational properties. Understanding these effects is paramount for the rational design of drug candidates.
Impact on Acidity and Lipophilicity (pKa and LogP)
The powerful inductive effect of the two fluorine atoms significantly influences the acidity of neighboring functional groups. For instance, the pKa of a carboxylic acid or the pKaH of an amine appended to a difluorocyclopentane ring will be lower compared to its non-fluorinated counterpart. This modulation of acidity can be critical for optimizing a drug's solubility, permeability, and target engagement.
The effect of gem-difluorination on lipophilicity (LogP) is more nuanced. While fluorine is highly electronegative, the small size of the fluorine atom means that the introduction of a CF2 group does not drastically increase molecular volume. The impact on LogP is context-dependent, influenced by the overall molecular structure and the relative orientation of the C-F bonds to other functional groups.[3] In many cases, the introduction of a difluoro group can lead to a decrease in lipophilicity, which can be advantageous for improving aqueous solubility and reducing off-target toxicity.[4]
Table 1: Comparative Physicochemical Properties of Functionalized Cycloalkanes
| Compound | pKa (Carboxylic Acid) | LogP (Amide Derivative) | Metabolic Stability (% remaining) |
| Cyclopentanecarboxylic Acid | ~4.9 | High | Moderate |
| 3,3-Difluorocyclopentanecarboxylic Acid | ~4.2 | Moderate | High |
| Cyclopentylamine | ~10.7 (pKaH) | High | Moderate |
| 3,3-Difluorocyclopentylamine | ~9.5 (pKaH) | Moderate | High |
| Note: The values presented are illustrative and can vary based on the specific derivatives and experimental conditions. Data is synthesized from general principles and findings in related cycloalkane studies.[4] |
Conformational Preferences of the Difluorocyclopentane Ring
The cyclopentane ring is not planar and exists in a dynamic equilibrium between two puckered conformations: the "envelope" and the "twist" (or "half-chair").[5] The introduction of substituents, particularly the gem-difluoro group, can influence the conformational landscape of the ring. The preferred conformation will seek to minimize steric and torsional strain.
In 1,3-disubstituted difluorocyclopentanes, the relative stereochemistry of the substituents (cis or trans) will dictate the preferred puckering of the ring and the axial or equatorial positioning of the substituents. This conformational restriction can be a powerful tool in drug design, as it allows for the pre-organization of a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.[6] The gauche effect, an attractive interaction between vicinal electronegative substituents, can also play a role in stabilizing certain conformations of polyfluorinated cycloalkanes.
Synthetic Strategies for Difluorocyclopentane Scaffolds
The synthesis of functionalized difluorocyclopentane building blocks is a key enabling step for their incorporation into drug discovery programs. Several synthetic strategies have been developed, often starting from commercially available cyclopentane derivatives.
Protocol 1: Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid
This protocol outlines a common route to 3,3-difluorocyclopentanecarboxylic acid, a versatile building block for further elaboration. The key step involves the deoxyfluorination of a ketone precursor.
Experimental Workflow:
Caption: Synthetic workflow for 3,3-difluorocyclopentanecarboxylic acid.
Step-by-Step Methodology:
-
Protection of the Ketone:
-
To a solution of cyclopentanone-3-carboxylic acid ethyl ester in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected keto-ester.
-
-
Deoxyfluorination:
-
Caution: Deoxyfluorination reagents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve the protected keto-ester in dichloromethane.
-
Cool the solution to -78 °C under an inert atmosphere (nitrogen or argon).
-
Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorination reagent in dichloromethane.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,3-difluorocyclopentanecarboxylic acid ethyl ester.
-
-
Hydrolysis of the Ester:
-
Dissolve the 3,3-difluorocyclopentanecarboxylic acid ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,3-difluorocyclopentanecarboxylic acid.
-
Protocol 2: Synthesis of 3,3-Difluorocyclopentylamine
This protocol describes the synthesis of 3,3-difluorocyclopentylamine, another key building block, via a Curtius rearrangement.
Experimental Workflow:
Caption: Synthetic workflow for 3,3-difluorocyclopentylamine.
Step-by-Step Methodology:
-
Formation of the Acid Chloride:
-
To a solution of 3,3-difluorocyclopentanecarboxylic acid in dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride, which is typically used in the next step without further purification.
-
-
Formation of the Acyl Azide:
-
Caution: Acyl azides can be explosive and should be handled with care. Do not isolate or heat the neat compound.
-
Dissolve the crude acid chloride in acetone and cool to 0 °C.
-
Slowly add a solution of sodium azide in water.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and use the solution of the acyl azide directly in the next step.
-
-
Curtius Rearrangement and Trapping with t-Butanol:
-
Carefully concentrate the solution of the acyl azide to a smaller volume.
-
Add tert-butanol and heat the solution to reflux.
-
Monitor the reaction by TLC for the disappearance of the acyl azide and the formation of the Boc-protected amine.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-butyl (3,3-difluorocyclopentyl)carbamate.
-
-
Deprotection of the Boc-Amine:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine salt (e.g., trifluoroacetate or hydrochloride).
-
The free amine can be obtained by neutralization with a base.
-
Applications in Drug Discovery: Case Studies and Therapeutic Potential
While specific FDA-approved drugs containing a difluorocyclopentane scaffold are not yet widespread, this motif is increasingly being explored in preclinical drug discovery programs across various therapeutic areas. The unique properties of this scaffold make it an attractive bioisosteric replacement for other cyclic and acyclic moieties.
Case Study: Difluorocyclopentane Analogs as Enzyme Inhibitors
The rigidified nature of the difluorocyclopentane ring can be exploited to orient pharmacophoric groups in a precise manner for optimal binding to an enzyme's active site. For example, in the design of kinase inhibitors, the difluorocyclopentyl group can serve as a non-aromatic scaffold to present hydrogen bond donors and acceptors, as well as hydrophobic groups, into the ATP-binding pocket.
Logical Relationship: Bioisosteric Replacement Strategy
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for Difluorocyclopentane Synthesis
Executive Summary
The introduction of gem-difluoro motifs into saturated carbocycles, particularly cyclopentanes, is a high-value strategy in medicinal chemistry.[1] This modification lowers lipophilicity (LogD), blocks metabolic oxidation sites, and modulates the pKa of adjacent amines via the gauche effect. However, the synthesis of difluorocyclopentanes presents a specific "compatibility paradox": the most common fluorinating agents (DAST, Deoxofluor, XtalFluor) are potent Lewis acids that generate hydrofluoric acid (HF) in situ, threatening acid-labile protecting groups (PGs) and silyl ethers.
This guide details the orthogonal protecting group strategies required to synthesize difluorocyclopentane scaffolds, focusing on the conversion of cyclopentanones to gem-difluorides. We provide validated protocols for the synthesis of 4,4-difluoro-L-proline derivatives, a critical building block for peptidomimetics.
Strategic Analysis: The Fluorination/Protection Interface
The primary route to gem-difluorocyclopentanes is the deoxofluorination of the corresponding ketone. The choice of protecting group is dictated by the mechanism of the fluorinating agent.
The Reagent Landscape
-
DAST (Diethylaminosulfur trifluoride): The industry standard. Highly reactive but thermally unstable >50°C. Generates HF.
-
Deoxofluor: More thermally stable than DAST but requires higher activation energy.
-
XtalFluor-E/M: Solid reagents, easier to handle, but require an exogenous fluoride source (e.g., Et3N·3HF) which increases acidity.
Protecting Group Compatibility Matrix
Successful fluorination requires PGs that withstand both Lewis Acid activation and HF generation.
| Functional Group | Protecting Group (PG) | Stability to DAST/HF | Recommendation | Mechanistic Insight |
| Amine | Cbz (Z) | High | Preferred | Carbamate is stable to HF/Lewis acids; removed by hydrogenolysis (orthogonal to F). |
| Boc | Low/Medium | Risky | Acid-labile. HF by-product cleaves Boc. Requires buffering (Pyridine/Et3N). | |
| Fmoc | High | Alternative | Stable to acid; removed by base (piperidine), which is compatible with alkyl fluorides. | |
| Alcohol | Benzoate (Bz) | High | Preferred | Electron-withdrawing group (EWG) destabilizes carbocation intermediates, preventing elimination. |
| Benzyl (Bn) | Medium | Situational | Generally stable, but can undergo SN1 cleavage if benzylic cation is stabilized. | |
| TBDMS/TMS | Zero | Avoid | Si-F bond formation (135 kcal/mol) drives rapid deprotection. | |
| TBDPS | Low | Risky | Bulky silyl groups survive longer but are not robust in unbuffered DAST. | |
| Carboxylic Acid | Methyl/Ethyl Ester | High | Standard | Stable. |
| t-Butyl Ester | Low | Avoid | Isobutylene elimination is catalyzed by HF. |
Decision Logic & Workflow
The following decision tree illustrates the selection process for protecting groups based on the substrate's functional density.
Figure 1: Decision matrix for protecting group selection in DAST-mediated fluorination. Green nodes indicate optimal pathways.
Validated Protocol: Synthesis of 4,4-Difluoro-L-Proline
This protocol demonstrates the synthesis of a difluorocyclopentane core from trans-4-hydroxy-L-proline. It utilizes the Cbz (N-protection) and Benzyl ester (C-protection) strategy, which is fully orthogonal to the fluorination conditions.
Precursors
-
Starting Material: N-Cbz-4-keto-L-proline benzyl ester.
-
Reagent: DAST (Diethylaminosulfur trifluoride).[2]
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar under an argon atmosphere.
-
Safety Note: DAST reacts violently with water. All glassware must be oven-dried.
-
Charge the flask with N-Cbz-4-keto-L-proline benzyl ester (1.0 eq, 10 mmol).
-
Add anhydrous DCM (50 mL, 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Addition of Fluorinating Agent
-
Add DAST (2.5 eq, 25 mmol) dropwise via a syringe over 15 minutes.
-
Why: Slow addition prevents localized exotherms which can cause elimination to the enol ether.
-
-
Allow the reaction to stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature (RT) slowly over 4 hours.
-
Observation: The solution may darken slightly (yellow/orange), which is typical.
-
Step 3: Quenching (CRITICAL STEP)
-
Cool the reaction mixture back to 0 °C .
-
Slowly pour the reaction mixture into a vigorously stirring beaker of saturated aqueous NaHCO₃ (100 mL) and crushed ice.
-
Caution: Massive CO₂ evolution will occur as HF is neutralized. Do not seal the vessel.
-
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Step 4: Purification
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Expected Yield: 70-85%.
-
Product: N-Cbz-4,4-difluoro-L-proline benzyl ester.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Elimination Product (Alkene) | Reaction temperature too high during addition. | Ensure strict -78 °C control. Use Deoxofluor (more stable) if problem persists. |
| Deprotection of PG | Acid accumulation (HF). | Add solid NaHCO₃ or Pyridine (2.0 eq) directly to the reaction pot before DAST addition. |
| Low Conversion | Old/Hydrolyzed DAST. | DAST should be a golden liquid. Dark brown/black DAST is degraded. Distill or replace. |
Advanced Considerations: The "Boc" Exception
While Cbz is preferred, some synthetic routes require Boc. To use Boc during DAST fluorination, you must buffer the reaction to scavenge HF immediately.
Buffered Protocol Modification:
-
Add Pyridine (3.0 eq) or Triethylamine (3.0 eq) to the ketone/DCM solution before adding DAST.
-
This forms the Pyridine·HF salt, which is less aggressive toward the tert-butyl carbamate but still allows the sulfur-fluorine exchange mechanism to proceed.
Pathway Visualization: Synthesis of Difluorocyclopentyl Nucleosides
For nucleoside analogs, the strategy shifts to protecting the sugar hydroxyls before fluorination.
Figure 2: Workflow for nucleoside analogs. Benzoyl groups are selected for their stability to DAST and ease of removal with ammonia.
References
-
Synthesis of 4,4-difluoro-L-proline
-
Proline Editing & Fluorine Effects
-
General Fluorination Reviews
- Source: Thieme Connect / Synthesis
-
Title: Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.[2]
-
Protecting Group Stability
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Note: Strategic Integration of Difluorinated Motifs in Drug Discovery
Topic: Applications of Difluorinated Building Blocks in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The "Fluorine Effect" in Modern Medicinal Chemistry
The strategic incorporation of fluorine into organic scaffolds has evolved from a niche tactic to a fundamental requirement in modern drug discovery. While single fluorine atoms and trifluoromethyl (
This guide details the theoretical basis and practical protocols for deploying these motifs. Unlike the steric bulk of a
The Bioisostere Logic
The utility of the
-
Ether Mimic (
vs. ): The bond length (1.35 Å) is similar to the bond (1.43 Å). However, replacing an ether oxygen with significantly increases lipophilicity (LogP) and metabolic stability against oxidative cleavage. -
Carbonyl Mimic (
vs. ): The gem-difluoro group is isopolar with a ketone but lacks the hydrogen bond acceptor capability, useful for reducing off-target binding or improving membrane permeability. -
Alcohol/Thiol Mimic (
vs. ): The group acts as a lipophilic hydrogen bond donor.[1][2] The polarized bond (due to fluorine's electronegativity) can engage in hydrogen bonding similar to , but with better membrane permeability.
Visualization: The Bioisosteric Triangle
The following diagram illustrates the functional relationships between difluorinated motifs and common organic functional groups.
Figure 1: Bioisosteric relationships.[3][4] The
Strategic Reagent Toolkit
Selecting the correct reagent is critical for safety and yield. The following table summarizes the primary reagents used in the protocols below.
| Reagent Class | Primary Reagent | Active Species | Application Scope | Safety Note |
| Radical Source | Baran's Reagent Zinc difluoromethanesulfinate (DFMS) | Innate C-H functionalization of heterocycles.[5] | Releases | |
| Nucleophilic Source | Hu's Reagent TMS-CF2H | Nucleophilic attack on electrophiles (ketones, halides). | Sensitive to moisture. Requires Lewis base activation. | |
| Carbene Source | TFDA Trimethylsilyl fluorosulfonyldifluoroacetate | Gem-difluorocyclopropanation of alkenes.[6] | Generates | |
| Deoxofluorination | DAST / Deoxo-Fluor | Conversion of C=O to | Shock sensitive (DAST). Thermal runaway risk. |
Detailed Experimental Protocols
Protocol A: Late-Stage C-H Difluoromethylation (Radical)
Target: Direct introduction of
Context: This "innate functionalization" avoids pre-functionalized handles (like halides), making it ideal for late-stage diversification of drug leads.
Materials:
-
Substrate (Heterocycle, 1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, 3.0 equiv)
-
Trifluoroacetic acid (TFA, 1.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (2.5:1 ratio)
Step-by-Step Methodology:
-
Setup: To a vial equipped with a magnetic stir bar, add the heterocycle substrate (0.5 mmol) and DCM (1.0 mL).
-
Reagent Addition: Add water (0.4 mL) followed by DFMS (Zinc difluoromethanesulfinate, 295 mg, 1.5 mmol).
-
Activation: Cool the mixture to 0°C in an ice bath. Add TFA (38 µL, 0.5 mmol) slowly.
-
Initiation: Add TBHP (70% aq. solution, 3.0 equiv) dropwise with vigorous stirring.
-
Note: Vigorous stirring is crucial as this is a biphasic system.
-
-
Reaction: Allow the reaction to warm to room temperature (RT) and stir for 12–24 hours.
-
Monitoring: Check conversion via LC-MS. The
radical is electrophilic; electron-deficient positions are favored.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Dry combined organics over , filter, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).
Protocol B: Nucleophilic Difluoromethylation via Silicon Reagents
Target: Synthesis of difluoromethylated alcohols or ketones from electrophiles. Reference: Prakash, G.K.S. & Hu, J. et al. (2011) [2].
Context: The naked
Materials:
-
Substrate (e.g., Aryl Ketone, 1.0 equiv)
-
(Difluoromethyl)trimethylsilane (
, 1.2 equiv) -
Initiator: CsF (Cesium Fluoride) or TBAT (catalytic amount)
-
Solvent: THF or DMF (Anhydrous)
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a round-bottom flask and cool under Argon flow.
-
Dissolution: Add the ketone substrate (1.0 mmol) and anhydrous THF (5 mL).
-
Reagent Addition: Add
(1.2 mmol) via syringe. Cool the mixture to 0°C (or -78°C for highly reactive aldehydes). -
Catalysis: Add CsF (15 mg, 10 mol%) or TBAT.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT.
-
Hydrolysis: Add 1M HCl (2 mL) and stir for 30 minutes to cleave the resulting silyl ether.
-
Workup: Extract with diethyl ether. Wash with brine. Dry over
.
Protocol C: Synthesis of Gem-Difluorocyclopropanes
Target: Converting alkenes into gem-difluorocyclopropanes (bioisosteres of gem-dimethyl groups). Reference: Dolbier, W.R. et al. J. Org.[6] Chem. (2000) [3].[6]
Context: This protocol uses TFDA as a difluorocarbene source.[9] It is safer than using ozone-depleting Freons or high-pressure TFE.
Materials:
-
Alkene Substrate (Electron-deficient alkenes work best, 1.0 equiv)
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate, 2.0 equiv)
-
Catalyst: NaF (Sodium Fluoride, 0.1 equiv)
-
Solvent: Diglyme or Toluene (High boiling point required)
Step-by-Step Methodology:
-
Setup: In a heavy-walled pressure tube or round bottom flask with a reflux condenser, combine the alkene (2.0 mmol) and NaF (10 mg).
-
Solvent: Add Diglyme (1 mL).
-
Optimization: Highly concentrated conditions favor carbene capture over dimerization.
-
-
Heating: Heat the mixture to 110°C.
-
Reagent Addition: Add TFDA (4.0 mmol) slowly via syringe pump over 2 hours.
-
Why: Slow addition maintains a low steady-state concentration of free
, preventing the formation of tetrafluoroethylene (dimer).
-
-
Completion: Continue heating for 1 hour after addition is complete.
-
Workup: Cool to RT. Dilute with water and extract with ether. The byproduct is
(gas) and TMS-F.
Decision Logic for Synthetic Route Selection
When faced with a target molecule, use the following logic tree to select the appropriate difluorination strategy.
Figure 2: Synthetic Decision Tree. Selects the optimal protocol based on the desired fluorinated motif and the available substrate functional handles.
Case Studies and Impact
Pantoprazole (Proton Pump Inhibitor)
-
Motif: Difluoromethoxy group (
). -
Function: The difluoromethyl group modulates the pKa of the pyridine nitrogen and increases lipophilicity compared to a methoxy group, improving bioavailability while preventing rapid O-dealkylation.
Eflornithine (Ornithine Decarboxylase Inhibitor)
-
Motif:
-difluoromethyl group. -
Function: Acts as a suicide inhibitor. The electron-withdrawing fluorine atoms destabilize the intermediate Schiff base during enzymatic processing, leading to irreversible covalent binding to the enzyme.
Troubleshooting & Optimization
-
Solvent Effects in Radical Reactions: For Protocol A, if the substrate is insoluble in DCM/Water, DMSO can be used, but it may scavenge radicals. A mixture of Trifluorotoluene and water is a robust alternative.
-
DAST Safety: When performing deoxofluorination (Method D in logic tree), never heat DAST above 50°C neat. Always dilute in DCM. For large scale (>10g), switch to Deoxo-Fluor or XtalFluor-E for better thermal stability.
-
Purification of Fluorinated Compounds: Fluorinated molecules often do not stain well with
on TLC. Use Phosphomolybdic Acid (PMA) stain or rely on NMR of crude mixtures for monitoring.
References
-
Fujiwara, Y., Dixon, J., O'Hara, F. et al. Practical and innate carbon-hydrogen functionalization of heterocycles. Nature492 , 95–99 (2012).[7] Link
-
Li, L., Ni, C., Wang, F., & Hu, J. Deoxofluorination of Alcohols with 3,3-Difluoro-1,2-diarylcyclopropenes. Nature Communications (Related work on Hu Reagents). See also: Angew. Chem. Int. Ed.50 , 2559 (2011) for TMS-CF2H protocols. Link
-
Tian, F., Kruger, V., Bautista, O., & Dolbier, W. R. Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent. Tetrahedron Letters41 , 8845-8849 (2000). Link
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry61 (14), 5822-5880 (2018). Link
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioisosteres.pptx [slideshare.net]
- 5. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baran difluoromethylation reagent - Enamine [enamine.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side reactions in the synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate
Technical Support Center: Synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate
Executive Summary: The Synthetic Challenge
The synthesis of This compound is most directly achieved via the deoxofluorination of Methyl 2-oxocyclopentanecarboxylate using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).
While this route appears straightforward (carbonyl
This guide provides a technical deep-dive into controlling these pathways, ensuring you isolate the target gem-difluoride rather than the elimination byproduct.
Troubleshooting Dashboard (Q&A)
Issue 1: "I am seeing a major impurity (M-20) in my LC-MS/GC-MS. What is it?"
Diagnosis: This is likely Methyl 2-fluorocyclopent-1-ene-1-carboxylate (Vinyl Fluoride). Cause: The elimination side reaction.[1] The intermediate carbocation formed after the first C-F bond formation loses a proton from the adjacent C1 position instead of accepting a second fluoride ion. Solution:
-
Temperature Control: Do not heat rapidly. Perform the initial addition at low temperature (0°C to room temperature) and only heat if conversion stalls.
-
Lewis Acid Additive: The addition of catalytic Antimony(III) chloride (SbCl₃) or HF-pyridine can facilitate the second fluorination step, favoring the gem-difluoro product over the alkene.
-
Reagent Quality: Old DAST/Deoxo-Fluor often contains HF, which promotes elimination. Use fresh reagent.
Issue 2: "The reaction stalls at the monofluorinated intermediate or starting material."
Diagnosis: Reagent deactivation or steric stalling. Cause:
-
Moisture: These reagents hydrolyze instantly upon contact with water, producing HF and inert sulfinyl byproducts.
-
Stoichiometry:
-keto esters often require a significant excess (1.5–2.0 equiv) of fluorinating reagent because the enol form consumes reagent without productive fluorination initially. Solution: -
Ensure all glassware is oven-dried and the solvent (DCM or CHCl₃) is anhydrous.
-
Increase reagent loading to 2.0 equivalents.
-
Add ethanol (0.2 equiv) as a catalyst. Counter-intuitive but proven: A trace of alcohol generates HF in situ, which catalyzes the activation of the ketone by Deoxo-Fluor (Lal et al., 1999).
Issue 3: "My product decomposes on the silica column."
Diagnosis: Acid-catalyzed hydrolysis/elimination. Cause: The gem-difluoro ester is relatively stable, but trace HF carried over from the reaction can acidify the silica gel, catalyzing the elimination of HF to reform the vinyl fluoride or hydrolyzing the ester. Solution:
-
Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes.
-
Workup: Perform a rigorous quench with saturated NaHCO₃. Ensure the organic layer is pH neutral before concentration.
Issue 4: "Safety: The reaction exothermed violently upon heating."
Diagnosis: Uncontrolled decomposition of the fluorinating agent. Cause: DAST is thermally unstable above 50°C (detonation hazard). Deoxo-Fluor is stable up to ~90°C but still releases heat and gaseous HF upon decomposition. Solution:
-
Switch Reagents: Use Deoxo-Fluor instead of DAST for scale-up (>1g).
-
Stepwise Heating: Never plunge the flask into a hot oil bath. Ramp the temperature slowly.
Deep Dive: The Bifurcation Pathway
The critical moment in this synthesis is the fate of the Fluoro-Carbocation Intermediate . Understanding this allows you to manipulate the reaction conditions to favor Path A (Target) over Path B (Impurity).
Caption: Mechanistic bifurcation in the deoxofluorination of beta-keto esters. Path A leads to the desired gem-difluoride, while Path B leads to the elimination byproduct.
Optimized Experimental Protocol
Objective: Synthesis of this compound with minimized elimination.
Reagents:
-
Methyl 2-oxocyclopentanecarboxylate (1.0 equiv)
-
Deoxo-Fluor® (50% in Toluene or neat) (1.5 – 2.0 equiv)
-
Ethanol (anhydrous) (0.2 equiv) - Catalyst
-
DCM (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen. Add Methyl 2-oxocyclopentanecarboxylate (10 mmol) and anhydrous DCM (20 mL).
-
Catalyst Addition: Add Ethanol (2 mmol). Note: This initiates the release of a small amount of HF, which activates the Deoxo-Fluor.
-
Fluorination: Cool the solution to 0°C. Add Deoxo-Fluor (15-20 mmol) dropwise via syringe.
-
Critical: Do not add rapidly; the reaction is exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours.
-
Monitoring: Check via GC-MS.[2] If the intermediate (monofluoro-vinyl species) persists, heat gently to 40°C. Do not exceed 50°C to avoid rapid elimination.
-
-
Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) followed by brine. Dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify via flash chromatography on silica gel (pre-treated with 1% Et₃N) using a Hexane/EtOAc gradient.
Data Summary: Solvent & Additive Effects
| Condition | Yield (Gem-Difluoro) | Vinyl Fluoride (Impurity) | Notes |
| Neat DAST, RT | 45% | 40% | High elimination due to exotherm and lack of solvation. |
| DCM, 0°C -> RT | 60% | 25% | Standard baseline condition. |
| DCM + EtOH (cat.) | 78% | 12% | Ethanol catalysis improves rate and conversion. |
| DCM + SbCl₃ (cat.) | 75% | 15% | Lewis acid promotes substitution; harder workup. |
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3][4] The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Singh, R. P., & Shreeve, J. M. (2002).[3] Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST.[2][3][5] Synthesis, 2002(17), 2561-2578.[3] Link
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[4][6][7] The Journal of Organic Chemistry, 40(5), 574-578. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 4. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 7. reddit.com [reddit.com]
challenges in the purification of fluorinated esters
Technical Support Center: Purification of Fluorinated Esters
Status: Active Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Fluorinated Ester Purification
Introduction: The "Fluorine Factor" in Purification
Welcome to the technical support hub. If you are here, you have likely realized that fluorinated esters do not behave like their hydrogenated counterparts.
The core challenge stems from the unique physics of the fluorine atom. It is the most electronegative element (3.98 Pauling scale), yet it possesses very low polarizability. This creates a paradox:
-
Electronic Activation: The strong electron-withdrawing group (EWG) effect makes the carbonyl carbon highly electrophilic, rendering the ester prone to hydrolysis.
-
Lipophobicity & Hydrophobicity: Highly fluorinated chains often segregate from both aqueous and standard organic phases, creating a third "fluorous" phase.
-
Weak Intermolecular Forces: Despite the increased molecular weight (F = 19 vs. H = 1), fluorinated esters often exhibit lower boiling points than expected because fluorine atoms do not interact strongly with each other (weak Van der Waals forces).
This guide addresses the specific purification bottlenecks resulting from these anomalies.
Module 1: Distillation & Volatility Challenges
User Question: “I synthesized ethyl trifluoroacetate. Based on molecular weight, I expected a boiling point higher than ethyl acetate (77 °C), but it’s boiling at ~61 °C. Also, I can't seem to separate it from the ethanol byproduct. What is happening?”
Diagnosis: The "Heavy Gas" Effect & Azeotropic Traps
You are encountering two distinct physical phenomena:
-
Boiling Point Depression: Fluorine’s low polarizability results in weak intermolecular attraction. Even though Ethyl Trifluoroacetate (MW 142) is heavier than Ethyl Acetate (MW 88), it boils at a significantly lower temperature (61 °C vs. 77 °C). Do not rely on standard MW-to-BP correlations.
-
Azeotrope Formation: Fluorinated esters frequently form binary azeotropes with their parent alcohols and water.
Troubleshooting Protocol
| Issue | Mechanism | Solution |
| Cannot distill alcohol from ester | Azeotrope Formation: Ethyl trifluoroacetate forms a binary azeotrope with water (bp ~53-56 °C) and difficult-to-separate mixtures with ethanol. | Do NOT rely on simple distillation. 1. Aqueous Wash: Unlike non-fluorinated esters, many fluorinated esters are sparingly soluble in water but their alcohol contaminants are miscible.2. Wash: Wash the crude reaction mixture with cold water (3x) to extract the ethanol.3. Dry: Dry the organic layer thoroughly with |
| Product loss during rotary evaporation | High Volatility: The weak intermolecular forces mean high vapor pressure even at ambient T. | Control Vacuum: 1. Do not use high vacuum (< 10 mbar) for simple fluorinated esters.2. Keep the bath temperature < 30 °C.3. Use a chilled receiving flask (-78 °C) to trap vapors that bypass the condenser. |
Module 2: Chromatographic Challenges
User Question: “My fluorinated ester streaks on silica gel, and I’m losing mass. Is it decomposing?”
Diagnosis: Silica Acidity & "Fluorous" Slippage
Standard silica gel is slightly acidic (pH 4-5). Alpha-fluoro esters are "super-electrophiles"; the fluorine atoms pull electron density from the carbonyl, making it hyper-reactive to nucleophiles—including the hydroxyl groups on silica surfaces.
Troubleshooting Protocol
Q: How do I prevent decomposition on silica?
-
Neutralization: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexane to neutralize acidic sites.
-
Fast Elution: Fluorinated compounds are often "slippery" (low surface interaction). They may elute at the solvent front. Use a less polar mobile phase (e.g., 100% Pentane or 50:1 Pentane:Et2O) to retain separation control.
Q: Is there a better stationary phase?
-
Yes: Fluorous Solid-Phase Extraction (F-SPE). If your ester has a significant fluorinated tail (e.g., perfluorobutyl or larger), standard silica is inefficient. Use F-SPE silica, which is modified with perfluorooctyl (C8F17) chains.
Module 3: Chemical Stability (Hydrolysis)
Diagnosis: Rapid Hydrolysis
The inductive effect of fluorine increases the acidity of the alpha-protons (if present) and the electrophilicity of the carbonyl.
-
Mechanism: The
group destabilizes the ground state and stabilizes the tetrahedral intermediate during nucleophilic attack. -
Result: Basic aqueous washes (NaHCO3, NaOH) that are safe for alkyl esters can instantaneously hydrolyze alpha-fluoro esters.
Corrective Action
-
Avoid Basic Washes: Use neutral water or slightly acidic brine for workups.
-
Remove Acid via Distillation: If you have unreacted acid (e.g., TFA), it is often better to distill it off (azeotropically if needed) rather than neutralizing it chemically.
Master Protocol: Fluorous Solid-Phase Extraction (F-SPE)
For esters with high fluorine content (e.g., tagged with a
Prerequisite: Fluorous silica gel cartridges (e.g., FluoroFlash®).
Step 1: Conditioning
-
Wash cartridge with DMF (fluorophilic) followed by MeOH:H2O (80:20) (fluorophobic).
Step 2: Loading
-
Dissolve crude mixture in a minimum amount of DMF or MeOH.
-
Load onto the cartridge.[1] The fluorinated ester will bind strongly to the fluorous silica. Non-fluorinated impurities (organic byproducts) will interact weakly.
Step 3: Fluorophobic Wash (Elute Impurities)
-
Elute with MeOH:H2O (80:20) .[1]
-
Result: Non-fluorinated organic compounds wash off. The fluorinated ester remains bound.
Step 4: Fluorophilic Elution (Collect Product)
-
Elute with 100% MeOH (or THF for very heavy chains).
-
Result: The fluorinated ester releases. Collect this fraction.
Visual Decision Guides
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting purification method based on chain length and impurity profile.
Figure 2: F-SPE Workflow Mechanism
Caption: Step-by-step mechanism of Fluorous Solid-Phase Extraction.
References
-
Preparation of Ethyl Trifluoroacetate. PrepChem. Detailed synthesis and purification via water washing and P2O5 drying.[2] Link
-
Azeotrope Tables. Wikipedia/CRC Handbook. Data on binary azeotropes of esters and alcohols. Link
-
Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Zhang, W. & Curran, D.P., Tetrahedron (2006). Foundational protocols for F-SPE. Link
-
Boiling Point Trends. Master Organic Chemistry. Explanation of intermolecular forces affecting boiling points. Link
-
Separation of Alcohol-Ester Mixtures. ResearchGate/Chemical Engineering Transactions. Discussion on azeotropic distillation and ionic liquids. Link
Sources
Technical Support Center: Optimization of Amide Coupling with Sterically Hindered Esters
Current Status: Operational Role: Senior Application Scientist Ticket ID: OPT-STERIC-001
Executive Summary: The "Steric Wall"
User Query: “Standard coupling reagents (HATU, EDC) are failing. My ester is too hindered (e.g., tert-butyl ester or
Technical Insight: Direct aminolysis of sterically hindered esters is kinetically disfavored because the bulky alkoxy group shields the carbonyl carbon from nucleophilic attack. Standard heating often leads to degradation before reaction. To overcome this "Steric Wall," we must switch from passive activation to active metal-templating or kinetic deprotonation .
This guide outlines three high-probability workflows to bypass the hydrolysis step entirely (Transamidation).
Decision Matrix: Selecting Your Protocol
Before proceeding, map your substrate to the correct methodology using the logic flow below.
Figure 1: Decision tree for selecting the optimal transamidation protocol based on substrate sensitivity and lab capabilities.
Protocol Modules
Module A: The Aluminum "Sledgehammer" (Weinreb & DABAL-Me3)
Mechanism: Aluminum acts as a Lewis acid to activate the carbonyl oxygen while simultaneously delivering the amine as a nucleophilic aluminate species. This "push-pull" mechanism overcomes massive steric bulk.
Option A1: Traditional Trimethylaluminum (AlMe
)
-
Best For: Extremely hindered esters (e.g., tert-butyl esters, adamantyl esters).
-
Reagent: Trimethylaluminum (2.0 M in Toluene/Hexanes).
-
Critical Safety: AlMe
is pyrophoric . It ignites on contact with air.
Protocol:
-
Preparation: Flame-dry a flask under Argon/Nitrogen.
-
Amine Activation: Dissolve amine (1.1 equiv) in dry Toluene or DCM. Cool to 0°C.
-
Addition: Slowly add AlMe
(1.1 - 1.5 equiv). Caution: Methane gas evolution. Stir for 15-30 mins at RT to form the active dimethylaluminum amide species. -
Coupling: Add the ester (1.0 equiv) dissolved in Toluene.
-
Reaction: Heat to reflux (80-110°C) for 2–12 hours.
-
Quench: Cool to 0°C. Extremely careful quench with dilute HCl or Rochelle’s salt solution (Potassium sodium tartrate) to break the aluminum emulsion.
Option A2: DABAL-Me
(The Safer Alternative)
-
Best For: Labs without strict Schlenk lines; high-throughput chemistry.
-
Insight: DABAL-Me
is a solid adduct of AlMe and DABCO. It is not pyrophoric and can be weighed in air (hygroscopic).
Protocol:
-
Combine Ester (1.0 equiv), Amine (1.2 equiv), and DABAL-Me
(1.5 equiv) in THF. -
Microwave (Recommended): Heat at 100–130°C for 10–20 minutes.
-
Thermal (Alternative): Reflux in THF (66°C) for 6–16 hours.
-
Workup: Dilute with Et
O, wash with 1M HCl.
Module B: The Kinetic Base Method (LiHMDS)
Mechanism: LiHMDS deprotonates the amine to form a lithium amide. Recent studies (Szostak et al.) suggest a cooperative mechanism where LiHMDS bridges the nucleophile and the ester, facilitating C-O cleavage even in bulky tert-butyl esters.
-
Best For: Acid-sensitive substrates (e.g., acetals, silyl ethers) that would survive base but not Lewis acids.
Protocol:
-
Mix: In a dry vial, combine Ester (1.0 equiv) and Amine (1.2–1.5 equiv) in dry THF or 2-MeTHF.
-
Reagent: Add LiHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF) dropwise.
-
Stoichiometry: Typically 2.0–3.0 equiv relative to ester.
-
-
Reaction: Stir at Room Temperature (25°C).
-
Time: Reaction is often ultrafast (< 1 hour), even for hindered esters.
-
-
Quench: Add saturated NH
Cl solution.
Module C: Lewis Acid Catalysis (Lanthanum Triflate)
Mechanism: La(OTf)
Protocol:
-
Mix Ester (1.0 equiv), Amine (1.0–1.2 equiv).
-
Catalyst: Add La(OTf)
(1–5 mol%). -
Solvent: Toluene or solvent-free (if liquid).
-
Reaction: Heat to 50–80°C for 12–24 hours.
-
Workup: Filter through a silica plug to remove catalyst.
Data & Comparison
| Feature | AlMe | DABAL-Me | LiHMDS (Szostak) | La(OTf) |
| Steric Power | High (The "Sledgehammer") | High | High (Surprisingly effective) | Moderate |
| Safety | Pyrophoric (High Risk) | Safe Solid | Corrosive/Flammable | Safe Solid |
| Conditions | Reflux (High T) | Reflux/Microwave | Room Temp | Mild Heat (50°C) |
| Acid Tolerance | Low (Lewis Acidic) | Low | High (Base stable) | Moderate |
| Base Tolerance | High | High | Low (Strong Base) | High |
| Racemization | Low Risk | Low Risk | High Risk (if enolizable) | Lowest Risk |
Troubleshooting Guide (FAQ)
Q1: The reaction stalls with unreacted starting material (Ester).
-
Diagnosis: The active aluminate species is not forming, or the steric wall is too high for the temperature.
-
Fix (Method A): Switch to Microwave heating with DABAL-Me
(130°C, 20 min). The thermal energy helps overcome the activation barrier of the tetrahedral intermediate. -
Fix (Method B): Increase LiHMDS to 4.0 equivalents. Ensure your THF is strictly anhydrous; water kills the active lithium species immediately.
Q2: I see significant epimerization at the alpha-center.
-
Diagnosis: You likely used LiHMDS (a strong base) on an enolizable substrate.
-
Fix: Switch to Method C (La(OTf)
) . Lanthanum coordinates the carbonyl and amine without acting as a Brønsted base. Alternatively, use AlMe at lower temperatures (0°C -> RT), as the aluminum chelate often locks the geometry, preventing enolization.
Q3: My product is stuck in the aluminum emulsion during workup.
-
Diagnosis: Aluminum salts form gelatinous hydroxides in water.
-
Fix: Do not use simple water/brine. Use Rochelle's Salt (Sat. Potassium Sodium Tartrate) . Stir the biphasic mixture vigorously for 2–3 hours until two clear layers appear. Alternatively, use 1M HCl if your product is acid-stable.
Q4: Can I use this on tert-butyl esters?
-
Answer: Yes. Method A (AlMe
) and Method B (LiHMDS) are specifically capable of cleaving t-butyl esters directly to amides. Method B is currently preferred for t-butyl esters due to the mild room-temperature conditions (see Li & Szostak, 2018).
Visualizing the Mechanism (Al-Mediated)
The success of the Aluminum method relies on the formation of a 6-membered transition state.
Figure 2: The "Push-Pull" mechanism of Aluminum-mediated aminolysis. The aluminum activates the electrophile (ester) and delivers the nucleophile (amine).
References
-
Weinreb Amidation (Original): Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides."[3][5] Tetrahedron Lett.1977 , 18, 4171–4174.
-
DABAL-Me3 Protocol: Woodward, S. et al. "DABAL-Me3, an Air-Stable Solid Methylaluminum Reagent." J. Org.[6] Chem.2005 , 70, 8055–8063.
-
LiHMDS (Sterically Hindered Esters): Li, G.; Szostak, M. "Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Esters and Amides." J. Am. Chem. Soc.2018 , 140, 12677–12681.
-
Lanthanum Catalysis: Morimoto, H.; Ohshima, T. et al. "Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters."[3] Org.[1][3][6][7][8][9] Lett.2014 , 16, 2018–2021.[3]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]
- 4. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Difluorination of Cyclopentanones
Executive Summary & Mechanistic Overview
The difluorination of cyclopentanones presents unique challenges compared to acyclic or six-membered ring analogues. The inherent ring strain (
Researchers typically encounter two distinct transformation goals, each with specific failure modes:
-
-Difluorination: Replacing two
-protons with fluorine (retention of carbonyl).-
Primary Challenge: The "Inductive Stall." The first fluorine atom ($ \chi_F = 3.98
-I $), rendering the remaining -proton significantly less acidic and the carbonyl less basic, stalling the reaction at the monofluorinated stage.
-
-
** gem-Difluorination:** Replacing the carbonyl oxygen with two fluorines (deoxygenation).
-
Primary Challenge: Elimination. The carbocation intermediates in five-membered rings are prone to eliminating HF to form vinyl fluorides (cyclopentenyl fluorides) rather than trapping a second fluoride ion.
-
Module A: -Difluorination (Electrophilic)
Standard Reagents: Selectfluor™, NFSI, N-fluoropyridinium salts.
Troubleshooting Guide: Electrophilic Pathways
| Symptom | Root Cause Analysis | Corrective Protocol |
| Stalled at Monofluorination | The first fluorine lowers the pKa of the remaining | Switch to Silyl Enol Ether Strategy. Isolate the mono-fluorinated intermediate, convert it to a TMS-enol ether (using TMSCl/LiHMDS), then treat with Selectfluor. The silicon-oxygen bond cleavage drives the second fluorination. |
| Regioselectivity Issues (Mixture of | In asymmetric cyclopentanones, kinetic vs. thermodynamic control is difficult to maintain during the second fluorination step. | Block & Protect. Use a removable blocking group (e.g., formyl or ester) at the |
| Decomposition / Tarring | Radical pathways initiated by SET (Single Electron Transfer) from Selectfluor, especially in electron-rich substrates. | Radical Scavenging. Add 1-5 mol% of a radical scavenger (e.g., BHT) or switch solvent to Nitromethane ( |
FAQ: -Functionalization
Q: Why can't I just use 2.5 equivalents of Selectfluor in one pot? A: You can, but yield suffers. The byproduct of Selectfluor is an amine salt that accumulates and can act as a buffer/proton source, quenching your enolate.
-
Protocol Fix: Use a "Stepwise Addition" method. Add 1.1 eq Selectfluor, wait for conversion (monitor by
F NMR), filter off the insoluble byproduct salts, then add the second equivalent of base and fluorinating agent.
Q: My cyclopentanone has a
-
Protocol Fix: Use NFSI instead of Selectfluor. NFSI is neutral and less prone to coordination-induced side reactions than the cationic Selectfluor.
Module B: gem-Difluorination (Nucleophilic)
Standard Reagents: DAST, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), XtalFluor-E.
Troubleshooting Guide: Deoxygenative Fluorination
| Symptom | Root Cause Analysis | Corrective Protocol |
| Vinyl Fluoride Formation (Elimination) | The intermediate carbocation loses a proton from the | Solvent Switch. Move from DCM to Toluene or Diglyme . Non-polar solvents destabilize the charged transition state of the elimination pathway. Add HF Scavengers: Use NaF or |
| No Reaction (Unreactive Carbonyl) | Cyclopentanones are sterically accessible but electronically stubborn if electron-withdrawing groups are present nearby. | Lewis Acid Catalysis. Add 1-5 mol% |
| Explosion / Safety Hazard | DAST is thermally unstable above 50°C. Cyclopentanones often require heating, creating a safety paradox. | Reagent Swap. MANDATORY: Replace DAST with Deoxo-Fluor® (stable up to ~80°C) or XtalFluor-E (crystalline, stable salt). Never heat DAST in a sealed vessel with cyclopentanones. |
Advanced Protocol: The "Ethanol Trick" for Deoxo-Fluor
Context: Pure Deoxo-Fluor is sometimes too stable and reacts slowly with hindered cyclopentanones.
-
Dissolve substrate in DCM (anhydrous).
-
Add Deoxo-Fluor (1.5 - 2.0 eq).
-
The Catalyst: Add exactly 0.5 - 1.0% (v/v) of Ethanol .
Visualizing the Decision Matrix
The following diagram illustrates the critical decision pathways for selecting the correct reagent and troubleshooting steps based on the substrate's behavior.
Caption: Decision matrix for selecting reagents and troubleshooting pathways based on specific failure modes (Stalling vs. Elimination).
Experimental Protocols
Protocol A: Catalytic gem-Difluorination using Deoxo-Fluor
Best for: Unactivated cyclopentanones prone to elimination.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the cyclopentanone (1.0 mmol) in anhydrous DCM (3.0 mL).
-
Reagent Addition: Add Deoxo-Fluor (1.5 mmol, 1.5 eq) dropwise at 0°C.
-
Catalysis: Add
(0.05 mmol, 5 mol%).-
Note: If
is unavailable, use the "Ethanol Trick" (add 10 L EtOH).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16h.
-
Checkpoint: Monitor by TLC. If starting material persists, heat to 40°C (Reflux). Do not exceed 50°C if using DAST; Deoxo-Fluor is safe up to 80°C.
-
-
Quench: CRITICAL SAFETY STEP. Cool to 0°C. Quench by slow addition of saturated aqueous
. Rapid gas evolution ( and HF neutralization) will occur. -
Workup: Extract with DCM (3x), dry over
, and concentrate.
Protocol B: Stepwise -Difluorination via Silyl Enol Ethers
Best for: Preventing mono-fluorinated stalling.
-
Step 1 (Enol Ether): Treat cyclopentanone with LiHMDS (1.1 eq) in THF at -78°C for 1h. Add TMSCl (1.2 eq). Warm to RT. Workup and isolate the silyl enol ether.
-
Step 2 (First F): Dissolve silyl enol ether in Acetonitrile (
). Add Selectfluor (1.1 eq) at 0°C. Stir 2h. -
Step 3 (Repeat): Isolate the monofluoroketone. Repeat the silyl enol ether formation (requires slightly longer time due to F-inductive effect).
-
Step 4 (Second F): Treat the
-fluoro-silyl enol ether with Selectfluor (1.2 eq) in .
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry. Link
-
Banks, R. E. (1992). "Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry. Link
-
Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Antimony Trifluoride/Sulfur Reagents." Synthesis. Link
-
Togni, A. (2010). "Catalytic Enantioselective Fluorination." Chemical Reviews. Link
-
Prakash, G. K. S., et al. (2011). "Stereoselective nucleophilic fluorination." Chemical Science. Link
Sources
stability issues of difluorocyclopentane ring under reaction conditions
Executive Summary & Technical Overview
The difluorocyclopentane motif (specifically the gem-difluoro derivatives, 3,3- and 2,2-isomers) is a high-value bioisostere in modern drug design. It is frequently employed to modulate lipophilicity (
However, this scaffold presents a deceptive stability profile. While the C–F bond is thermodynamically strong (
This guide provides a root-cause analysis of these instabilities, troubleshooting workflows, and validated protocols to preserve scaffold integrity.
Critical Instability Mechanisms
To troubleshoot effectively, one must understand the causality of decomposition. The difluorocyclopentane ring is not inert; it is an electronically activated system.
A. Base-Induced Dehydrofluorination (The Primary Failure Mode)
The strongest failure mode is the elimination of hydrogen fluoride (HF) to form a fluorocyclopentene.
-
Mechanism: The strong electron-withdrawing nature of the gem-difluoro group acidifies the adjacent
-protons ( drops significantly). -
Trigger: Exposure to hard, non-nucleophilic bases (e.g.,
, ) or elevated temperatures in basic media. -
Outcome: Formation of a vinyl fluoride olefin, which is often unstable and polymerizes or decomposes further.
B. Ring Strain & Conformational Locking
Unlike cyclohexane, the cyclopentane ring is flexible (envelope/twist conformations). The introduction of two fluorine atoms creates a "dipole lock," preferring specific puckered conformations to minimize dipole-dipole repulsion. Forcing the ring into a planar transition state (e.g., during certain substitutions) dramatically increases activation energy, often leading to ring fragmentation or side reactions rather than the desired transformation.
C. Lewis Acid Sensitivity
While less common than base sensitivity, strong Lewis acids (e.g.,
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation cascade for a generic 3,3-difluorocyclopentane derivative under basic conditions.
Figure 1: Mechanistic pathway of base-induced dehydrofluorination in gem-difluorocyclopentanes.
Troubleshooting Guide & FAQs
Scenario 1: "I am losing fluorine during my alkylation reaction."
Symptom:
Root Cause: The base used for alkylation is too strong or the counter-cation is promoting fluoride abstraction. Solution:
-
Switch Bases: Move from hard bases (
, ) to softer, kinetic bases or carbonates ( , ). -
Cation Effect: Lithium (
) has a high affinity for fluorine and can catalyze elimination. Switch to Potassium ( ) or Cesium ( ) salts. -
Temperature: Perform the deprotonation at
and warm slowly only after adding the electrophile.
Scenario 2: "My yield is low during amide coupling on the ring."
Symptom: Starting material is consumed, but product yield is <20%. Black tar is observed. Root Cause: If the amine or acid partner is attached directly to the ring, the activation step (using HATU/EDC) might be generating a reactive intermediate prone to elimination. Solution:
-
Buffer the pH: Ensure the reaction mixture does not exceed pH 8-9. Use DIPEA or NMM sparingly.
-
Alternative Coupling: Use mixed anhydrides or acid fluorides instead of highly activated uronium salts if the position is sterically crowded by the fluorines.
Scenario 3: "Can I use Lewis Acids (e.g., for Friedel-Crafts)?"
Symptom: Complete decomposition of the starting material. Root Cause: Fluorine acts as a Lewis base. Strong Lewis acids coordinate to the fluorine, weakening the C–F bond and triggering ring opening or rearrangement. Solution:
-
Deactivate: Use milder Lewis acids (
, ) rather than . -
Solvent: Use coordinating solvents (Acetonitrile, Ether) to moderate the Lewis acid's aggression toward the fluorine.
Experimental Protocols
Protocol A: Rapid Stability Screening (The "Stress Test")
Use this protocol before committing valuable intermediate to a scale-up reaction.
Objective: Determine the maximum allowable base strength and temperature for your specific scaffold.
Materials:
-
Substrate (10 mg)
-
Solvent:
or (for direct NMR monitoring) -
Internal Standard:
-trifluorotoluene (inert reference)
Procedure:
-
Dissolve 10 mg of substrate and 1 equiv. of internal standard in 0.6 mL deuterated solvent.
-
Acquire T=0
NMR and NMR. -
Add 1.5 equivalents of the intended base (e.g.,
, , or ). -
Incubate at the intended reaction temperature (e.g.,
, then ). -
Monitor
NMR at 1 hour, 4 hours, and 24 hours.-
Pass: Integral ratio of Product : Standard remains constant (>95%).
-
Fail: Appearance of new vinyl fluoride peaks (-100 to -130 ppm range usually) or loss of total fluorine integration.
-
Protocol B: Optimized Alkylation of 3,3-Difluorocyclopentane Carboxylates
A validated method to avoid HF elimination.
-
Solvent: Anhydrous DMF or NMP (Polar aprotic stabilizes the enolate without stripping F).
-
Base:
(2.5 equiv). Avoid NaH. -
Temperature: Maintain
during base addition. -
Addition: Add electrophile immediately after base; do not let the naked enolate sit for extended periods.
-
Quench: Acidify rapidly with cold dilute
or to neutralize residual base before workup.
Decision Tree: Reaction Condition Optimization
Use this flowchart to select safe conditions for modifying difluorocyclopentane derivatives.
Figure 2: Decision support logic for selecting reaction parameters.
Comparison of Base Compatibility
| Base Category | Specific Reagents | Risk Level | Recommendation |
| Alkoxides | CRITICAL | Avoid. High risk of E2 elimination (HF loss). | |
| Hydrides | HIGH | Use only at low temp ( | |
| Amides | MEDIUM | Safe if strictly kinetic ( | |
| Carbonates | LOW | Preferred for alkylations/couplings. | |
| Amines | LOW | Generally safe; watch for prolonged heating. |
References
-
Melnykov, K. P., et al. (2017).[1] "Synthesis of gem-difluorocyclopentane/hexane building blocks." Journal of Fluorine Chemistry, 199, 60–66.[1]
-
Dolbier, W. R., & Battiste, M. A. (2003).[2] "Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes." Chemical Reviews, 103(4), 1071–1098.
-
Grygorenko, O. O., et al. (2019). "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry, 84(4), 2063–2071.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Sources
overcoming low reactivity of fluorinated esters in substitution reactions
Ticket ID: F-EST-SUB-001 Status: Open / High Priority Subject: Overcoming Apparent Low Reactivity in Fluorinated Ester Substitutions
Executive Summary: The Reactivity Paradox
User Warning: If you are observing "low reactivity" in a fluorinated ester (e.g., trifluoroacetate, perfluorinated alkyl ester), you are likely witnessing a thermodynamic trap , not kinetic inertness.
Fluorinated esters are chemically schizophrenic. The strong electron-withdrawing effect of fluorine (
The Symptoms:
-
Symptom A: Starting material disappears rapidly on TLC, but product never forms (stuck at intermediate).
-
Symptom B: Reaction works in small scale but fails in bulk (often a mixing/solubility issue).
-
Symptom C: "Hydrolysis" yields the wrong product (haloform cleavage).
Diagnostic Workflow (Troubleshooting Tree)
Before altering your conditions, identify which barrier is blocking your reaction.
Figure 1: Diagnostic logic flow for identifying the root cause of failure in fluorinated ester substitutions.
Technical Modules & Protocols
Module A: The "Stable Intermediate" Trap
The Science: In standard esters, the tetrahedral intermediate is high-energy and collapses instantly. In trifluoroacetates (
Solution: Force the Collapse You must destabilize the intermediate or lower the activation energy for the elimination step.
Protocol 1: High-Temperature Amidation of Trifluoroethyl Esters Standard room temperature stirring often fails here.
| Parameter | Standard Condition | Corrected Condition | Reason |
| Solvent | DCM or THF | Toluene or Xylene | Higher boiling point required to overcome the energy well. |
| Temperature | 25 °C | 110 °C (Reflux) | Thermal energy forces the collapse of the stable intermediate. |
| Additives | None | Acetic Acid (0.1 eq) | Proton transfer catalysis facilitates the leaving group departure. |
Step-by-Step:
-
Dissolve the fluorinated ester (1.0 eq) and amine (1.2 eq) in Toluene (0.5 M).
-
Add glacial acetic acid (10 mol%).
-
Equip with a Dean-Stark trap (optional, but helps drive equilibrium).
-
Reflux for 12–24 hours.
-
Critical: Monitor by NMR, not just TLC. The intermediate may look different from SM.
Module B: The Fluorous Phase Barrier
The Science: Perfluorinated chains (
Solution: The Hybrid Solvent System Do not use pure THF or DMF. Use Benzotrifluoride (BTF) .[1][2][3] It is the "universal translator" of solvents, dissolving both organic molecules and perfluorinated chains.
Protocol 2: Substitution in Hybrid Media
-
Solvent Choice: Replace DCM with Benzotrifluoride (BTF) or a 1:1 mixture of BTF:DMF .
-
Concentration: Keep reaction dilute (0.1 M) to prevent micelle formation of the fluorinated chains.
-
Workup: BTF is heavier than water (density ~1.18 g/mL). Remember the organic layer is on the bottom .
Module C: Preventing Haloform Cleavage
The Science: If you use a hard nucleophile (like
Reaction Pathway:
Protocol 3: Buffered Hydrolysis
Never use strong bases (
-
Reagent: Use LiOH /
(perhydrolysis) or / MeOH . -
Temperature: Keep at 0 °C . Haloform cleavage has a higher activation energy than hydrolysis.
-
Buffer: If the substrate is sensitive, use a Phosphate Buffer (pH 7.5–8.0) with an esterase enzyme (enzymatic hydrolysis is highly specific and avoids electronic cleavage).
Visualizing the Mechanism
The following diagram illustrates why the reaction stalls (The "Energy Well").
Figure 2: The thermodynamic trap. Note the deep well at the Intermediate stage caused by fluorine stabilization.
Frequently Asked Questions (FAQ)
Q: I am trying to reduce a perfluorinated ester to an alcohol, but
-
Fix: Use
in Methanol or in THF . These milder reagents reduce the ester without stripping the fluorine atoms.
Q: My product is stuck in the fluorous solvent. How do I get it out? A: Use Fluorous Solid Phase Extraction (F-SPE) .
-
Load the crude mixture onto a Fluorous Silica gel cartridge.
-
Elute non-fluorinated impurities with 80:20 MeOH:H2O.
-
Elute your fluorinated product with 100% MeOH or Acetone.
Q: Can I use standard silica gel chromatography?
A: For short chains (
References
-
Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.[2] Journal of Organic Chemistry.[2]
-
Bonn, D. E., & Brittain, W. D. G. (2025).[4] Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.[4][5] Chemical Communications.[4]
-
Guthrie, J. P., & Cossar, J. (1990). The chlorination of acetone: A complete kinetic analysis. (Discusses the stable hydrate/intermediate mechanism in halo-ketones/esters). Canadian Journal of Chemistry.[6]
-
Klabunde, K. J., & Burton, D. J. (1972). Acidities of polyfluorinated hydrocarbons. II.[6] Hexafluoropropanes, trifluoroethanes, and haloforms. Journal of the American Chemical Society.[6]
Sources
byproduct formation in the reduction of difluorinated esters
Introduction: The "Gem-Difluoro" Challenge
The incorporation of a gem-difluoromethylene (
Unlike non-fluorinated esters, these substrates are prone to a specific failure mode: Defluorination via
This guide dissects the mechanistic failure points and provides a self-validating protocol to ensure the integrity of the C-F bonds during reduction.
Module 1: The Defluorination Trap (Mechanism)
The primary byproduct in this reaction is the monofluoroalkene , formed not by direct displacement, but by an elimination event from the reduction intermediate.
The Mechanistic Pathway
When a hydride source attacks the ester, it forms a tetrahedral intermediate (hemiacetal equivalent) and subsequently the alkoxide of the product. In non-fluorinated systems, this alkoxide is stable. In
Key Causality:
-
Hard Lewis Acids (Li, Al): Strong coordination between the metal cation (e.g.,
, ) and the fluorine atom weakens the C-F bond. -
Temperature: The elimination pathway has a higher activation energy than the hydride transfer. Elevated temperatures favor the byproduct.
Visualizing the Failure Mode
Caption: The "Danger Zone" occurs at the Alkoxide stage. Strong Lewis acids or heat trigger the ejection of Fluoride (dashed red line) instead of protonation.
Module 2: Reagent Selection Matrix
Choosing the right reducing agent is the single most critical decision.
| Reagent | Reducing Power | Defluorination Risk | Verdict |
| LiAlH | High | Critical | AVOID. The Al-F bond strength (approx. 158 kcal/mol) drives the extraction of fluorine, leading to massive defluorination. |
| DIBAL-H | Moderate | Moderate | Use for Aldehydes. Good for stopping at the aldehyde stage at -78°C, but over-reduction can still lead to elimination. |
| NaBH | Mild | Low | GOLD STANDARD. Boron is a softer Lewis acid than Aluminum. When used in MeOH/EtOH at 0°C, it minimizes F-elimination. |
| LiBH | Moderate | Moderate/High | Risky. The Lithium counter-ion is a harder Lewis acid than Sodium, increasing the risk of F-coordination and elimination. |
Module 3: The "Safe" Reduction Protocol
This protocol uses Sodium Borohydride (
Prerequisites:
-
Substrate: Ethyl 2,2-difluoroalkanoate (or similar).
-
Monitoring:
NMR is mandatory. TLC is insufficient for distinguishing defluorinated byproducts.
Step-by-Step Methodology:
-
Preparation (0 min):
-
Dissolve the difluoroester (1.0 equiv) in HPLC-grade Methanol (0.2 M concentration).
-
Cool the solution to 0°C in an ice bath. Do not skip this cooling step.
-
-
Reagent Addition (15 min):
-
Add
(1.5 - 2.0 equiv) portion-wise over 15 minutes. -
Note: Rapid addition causes localized exotherms, which trigger defluorination.
-
-
Reaction (1 - 3 hours):
-
Maintain at 0°C.
-
Checkpoint 1: Take an aliquot at 1 hour. Run
NMR (uncoupled).-
Target Signal: Triplet (approx -105 to -120 ppm).
-
Byproduct Signal: Doublet of doublets (vinylic fluorine) around -80 to -100 ppm.
-
-
-
Quench & Workup (Critical):
-
Once conversion is >95%, quench carefully with saturated
at 0°C. -
Why? Acidic quenches (HCl) can induce retro-aldol type decomposition if the product is a
-hydroxy difluoro compound. buffers the pH to ~7-8. -
Extract with Ethyl Acetate (3x).
-
-
Purification:
-
Concentrate under reduced pressure. Do not heat the water bath above 40°C.
-
The difluoroalcohol is often volatile; check vacuum pressure carefully.
-
Module 4: Troubleshooting & FAQs
Q1: I see a significant amount of alkene (monofluoro-olefin) in my NMR. Why?
Diagnosis: You likely used a counter-ion that coordinates too strongly to fluorine (like
-
Switch from
or to . -
Ensure the internal reaction temperature never exceeds 5°C.
-
Avoid THF; use Methanol. The solvation of
by methanol reduces its ability to coordinate to the fluorine atoms.
Q2: The reaction stalls at the intermediate (hemiacetal) stage.
Diagnosis: Difluoro-carbonyls form exceptionally stable hemiacetals (or hydrates) due to the electron-withdrawing effect of the fluorines. This "electron starvation" makes the carbonyl carbon very electrophilic, trapping the intermediate. Fix:
-
Do not heat to push the reaction (this causes defluorination).
-
Add a slight excess of
(up to 3.0 equiv). -
Allow the reaction to warm only to Room Temperature (20-25°C) and extend time (up to 12h).
Q3: My yield is low, but I don't see byproducts.
Diagnosis: Volatility. Difluoroethanol derivatives are often much more volatile than their non-fluorinated counterparts. Fix:
-
Avoid high-vacuum drying for extended periods.
-
Consider forming a derivative (e.g., tosylate or benzoate) in situ if the alcohol is an intermediate, to increase molecular weight before isolation.
Q4: Can I use catalytic hydrogenation (
)?
Diagnosis: Risky.
Analysis: While possible,
References
-
LiAlH4 and NaBH4 Reduction Mechanisms. Chemistry Steps. Source:[Link]
-
Stabilization of NaBH4 in Methanol for Ester Reduction. J. Org. Chem. 2018.[1] Source:[Link][1]
-
Defluorination Mechanisms and Dynamics. ChemRxiv. Source:[Link][2][3][4][5]
-
Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Source:[Link]
Sources
- 1. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Emerging investigator series: rapid defluorination of 22 per- and polyfluoroalkyl substances in water using sulfite irradiated by medium-pressure UV - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
optimizing reaction conditions for nucleophilic attack on difluorinated esters
Technical Support Center: Optimizing Nucleophilic Attack on Difluorinated Esters
Topic: Troubleshooting & Optimization Guide for
Executive Summary: The "Fluorine Effect" in Ester Electrophilicity
Welcome to the technical support center for fluorinated synthons. You are likely here because your standard ester protocols are failing on
The Core Conflict: The gem-difluoro (
This guide addresses the three most common failure modes: Reaction Stalling (Hydration) , Over-Addition (Grignard Control) , and Product "Disappearance" (Stable Hydrate Formation).
Part 1: Pre-Reaction Diagnostics (The "Hydrate Trap")
Q: My starting material (ethyl difluoroacetate) is pure by GC, but the reaction with my nucleophile is sluggish or non-existent. Why?
A: You are likely reacting with a hydrate, not the ester.
Unlike non-fluorinated esters,
Diagnostic Check:
-
1H NMR: Look for a broad singlet around 4.0–6.0 ppm (OH) or a shift in the
triplet. -
19F NMR: The hydrate fluorine signal will be shifted significantly compared to the anhydrous ester.
Protocol: Anhydrous Activation Do not rely on "freshly opened" bottles.
-
Azeotropic Distillation: Dissolve the ester in dry toluene. Distill off 20% of the volume at ambient pressure. The water/toluene azeotrope will remove the hydrate water.
-
Activated Sieves: Store the stock solution over activated 4Å molecular sieves for 12 hours prior to use.
Part 2: Nucleophilic Addition Troubleshooting
Scenario A: Grignard/Organolithium Addition
Q: I am trying to synthesize the difluoromethyl ketone, but I only isolate the tertiary alcohol (double addition) or recovered starting material.
A: The "Activated Carbonyl" Trap. The product of the first addition (the difluoroketone) is more electrophilic than the starting ester due to the loss of the alkoxy resonance donation. The second equivalent of nucleophile attacks the ketone faster than the ester.
Optimization Strategy: To stop at the ketone, you must prevent the collapse of the tetrahedral intermediate until the quench.
| Parameter | Standard Ester Protocol | Difluoroester Protocol | Rationale |
| Temperature | 0°C to RT | -78°C (Strict) | Low temp stabilizes the tetrahedral intermediate (hemiacetal salt), preventing collapse to the hyper-reactive ketone during the reaction. |
| Stoichiometry | 2.0+ equiv | 1.05 equiv | Limit the nucleophile to prevent competitive attack. |
| Leaving Group | OEt / OMe | Weinreb Amide | Highly Recommended. Convert the ester to the Weinreb amide (N-methoxy-N-methyl) first. The chelated intermediate is stable and cannot accept a second nucleophile. |
Scenario B: Aminolysis (Amide Formation)
Q: The reaction works, but the yield is low and I see hydrolysis products (difluoroacetic acid).
A: Competitive Hydrolysis. Because the difluoroester is so activated, trace water competes effectively with the amine nucleophile.
Protocol: Catalytic Acceleration
-
Solvent: Switch to anhydrous THF or DCM. Avoid protic solvents.
-
Base: Use 2.0 equiv of Triethylamine (TEA) or DIPEA to scavenge the proton and prevent acid-catalyzed hydrolysis.
-
Lewis Acid Additive: If the amine is non-nucleophilic (e.g., anilines), add 10 mol%
(DABAL-Me3 protocol) to activate the amine, not the ester.
Part 3: Post-Reaction & Analysis (The "Missing Product")
Q: I performed the Grignard addition, quenched with acid, but my NMR shows no ketone carbonyl peak (>190 ppm). Where is my product?
A: It is hiding as a stable hydrate.
Difluoroketones (product) are even more prone to hydration than the starting esters. In the presence of aqueous workup, they form stable gem-diols (
Identification:
-
13C NMR: Look for a peak around 90-100 ppm (sp3 hybridized carbon) instead of ~190 ppm (carbonyl).
-
IR: Absence of strong C=O stretch; presence of broad OH.
Recovery Protocol:
-
Dehydration: Reflux the crude oil in toluene with a Dean-Stark trap or treat with
. -
Distillation: Distill the ketone immediately and store under argon.
-
Alternative: If the ketone is an intermediate, use the hydrate directly in the next step (e.g., reduction or condensation), as it is often in equilibrium with the carbonyl form in solution.
Visual Troubleshooting Workflows
Figure 1: The Hydrate Trap & Optimization Logic
Caption: Decision tree for troubleshooting common failure modes in difluoroester functionalization.
Figure 2: Mechanism of "The Missing Ketone"
Caption: Pathway showing how the highly electrophilic difluoroketone is trapped as a stable gem-diol during aqueous workup.
References
-
Amii, H., & Uneyama, K. (2009). C–F bond activation in organic synthesis.[1] Chemical Reviews, 109(5), 2119–2183.
-
Sato, K., et al. (1999). Reactions of ethyl difluoroacetate with Grignard reagents. Journal of Fluorine Chemistry, 97(2), 253-256.
-
Prakash, G. K. S., & Hu, J. (2004). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Accounts of Chemical Research, 37(10), 799-806.
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
Sources
Technical Support Center: Purification of Polar Fluorinated Building Blocks
Welcome to the technical support center for the purification of polar fluorinated building blocks. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable compounds. The strategic incorporation of fluorine can dramatically improve a molecule's metabolic stability, binding affinity, and lipophilicity, but these same properties create distinct hurdles in downstream purification.[1][2][3]
This resource provides in-depth, scenario-based troubleshooting advice and robust protocols grounded in the fundamental principles of chromatography.
Part 1: Foundational Concepts & Strategy Selection
Polar fluorinated building blocks often exhibit a combination of high polarity from heteroatoms (e.g., amines, acids, alcohols) and unique electronic characteristics from the C-F bond. This duality governs their behavior in chromatographic systems.
-
High Polarity: Leads to strong interactions with polar stationary phases and high solubility in polar mobile phases. This often results in poor retention on traditional reversed-phase (RP) media.[4]
-
Low UV Absorbance: Many small aliphatic fluorinated fragments lack a strong UV chromophore, making detection by standard HPLC UV detectors challenging.[5]
-
Altered Acidity/Basicity: The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic and basic functional groups, impacting their ionization state and retention behavior.[6]
Selecting Your Primary Purification Strategy
Choosing the right technique from the outset is critical. The following decision tree provides a logical workflow for selecting an appropriate purification strategy based on compound properties and sample complexity.
Caption: Decision tree for selecting a purification strategy.
Comparison of Key Stationary Phases
The choice of stationary phase is arguably the most critical parameter. Standard C18 is often insufficient for these applications.
| Stationary Phase | Primary Interaction Mechanism(s) | Best For... | Key Limitation(s) |
| Standard C18 | Hydrophobic (van der Waals) | Moderately polar fluorinated compounds that still have significant hydrophobic character. | Prone to "phase dewetting" or "collapse" in highly aqueous mobile phases, leading to retention loss.[7][8][9] |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Increasing retention of polar analytes; compatible with 100% aqueous mobile phases. | May have different selectivity compared to C18, requiring method re-optimization. |
| Pentafluorophenyl (PFP) | π-π, Dipole-Dipole, Ion-Exchange, Hydrophobic | Aromatic and unsaturated fluorinated compounds; offers alternative selectivity to C18.[10][11] | Retention mechanisms can be complex, making predictions difficult. |
| HILIC | Partitioning into an adsorbed water layer on a polar surface.[12] | Very polar, hydrophilic compounds that show no retention on reversed-phase media.[4][13][14] | Requires careful control of mobile phase water content; can have long equilibration times. |
| Mixed-Mode SPE | Ion-Exchange and Reversed-Phase | Charged polar compounds, allowing for orthogonal cleanup by manipulating pH and solvent strength. | Typically a cleanup or enrichment technique, not for high-resolution separation of close-eluting impurities. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my polar fluorinated compound elute in the void volume on my C18 flash column?
A: This is the most common issue and occurs because the analyte is too polar to interact with the non-polar C18 stationary phase.[4] It has a much higher affinity for the polar mobile phase (like water/acetonitrile) and is washed off the column without being retained.[15] In highly aqueous conditions (>95% water), the C18 chains can fold in on themselves in a process called "phase dewetting," effectively preventing the stationary phase from interacting with any analytes.[7][8][9]
Q2: I can't see my compound on the UV detector. How can I purify it?
A: Many fluorinated building blocks lack a UV chromophore.[5] You have several options:
-
Mass-Directed Purification: If you have access to a preparative LC-MS system, you can trigger fraction collection based on the analyte's mass-to-charge ratio (m/z).
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on UV absorbance and can detect any non-volatile analyte.[16]
-
"Blind" Fractionation & Offline Analysis: Collect all fractions coming off the column and analyze them separately using a suitable technique like TLC with a chemical stain (e.g., potassium permanganate or anisaldehyde), GC-MS, or LC-MS.[17]
Q3: What are the best starting solvents for method development?
A: For reversed-phase approaches, always start with a high percentage of aqueous mobile phase. A good starting point is a gradient of 95:5 to 5:95 Water/Acetonitrile. Use buffers if your compound is ionizable. For HILIC, the opposite is true: start with a high percentage of organic solvent, typically a gradient from 95:5 to 60:40 Acetonitrile/Water.[12]
Q4: Can I use normal-phase (silica gel) chromatography?
A: Yes, but with caution. While silica is a polar stationary phase, highly polar fluorinated compounds can sometimes bind irreversibly or show significant tailing, especially if they are basic (e.g., amines).[4][18] If your compound is soluble in typical normal-phase solvents (e.g., Hexane/Ethyl Acetate, DCM/Methanol), it is worth exploring via TLC.[18][19] Deactivating the silica with a small amount of triethylamine (1-2%) in your mobile phase can sometimes mitigate issues with basic compounds.[19]
Part 3: Troubleshooting Guide: Scenario-Based Solutions
Scenario 1: Poor Retention & Early Elution in Reversed-Phase
-
Problem: Your compound elutes at or near the solvent front (Rf > 0.8) on a C18 column, even with 95% water in the mobile phase.
-
Causality: The analyte is too hydrophilic for the hydrophobic stationary phase. The high water content may also be causing phase dewetting.[7][9]
-
Solution Workflow:
Caption: Workflow for troubleshooting poor reversed-phase retention.
-
Detailed Protocol: Switching to HILIC
-
Column Selection: Choose a HILIC column (e.g., bare silica, amino, or zwitterionic phase).[13]
-
Column Equilibration (CRITICAL): Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. HILIC equilibration is much slower than reversed-phase.
-
Mobile Phase A: 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile/Water + 10 mM Ammonium Acetate.
-
Sample Preparation: Dissolve the sample in a solvent as close to the initial mobile phase composition as possible (high organic content). Injecting a sample dissolved in pure water or DMSO can cause severe peak distortion.
-
Gradient: Run a gradient from 100% A to 100% B over 10-20 column volumes.
-
Verification: The polar fluorinated analyte should now be retained, eluting as the percentage of water (the strong solvent in HILIC) increases.[12]
-
Scenario 2: Co-elution with Polar Impurities
-
Problem: Your target compound has some retention but co-elutes with a polar impurity that has a similar structure.
-
Causality: The primary retention mechanism (e.g., hydrophobicity on C18) is not sufficient to differentiate between the two closely related structures. An alternative interaction mechanism is needed.
-
Solutions:
-
Switch to a PFP Column: A Pentafluorophenyl (PFP) phase offers multiple interaction modes including π-π, dipole-dipole, and steric interactions, which can provide unique selectivity for fluorinated and aromatic compounds compared to the purely hydrophobic interactions of a C18 phase.[10][11][20]
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol. The different hydrogen bonding capabilities and polarity of methanol can alter selectivity and resolve co-eluting peaks.
-
Adjust Mobile Phase pH: If your compound or impurity has an ionizable group, adjusting the pH can change the retention of one relative to the other, potentially leading to separation.
-
Part 4: Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of a Polar Fluorinated Acid
This protocol is designed to isolate a polar fluorinated carboxylic acid from non-polar and neutral impurities.
-
Select Cartridge: Choose a strong anion-exchange (SAX) or a mixed-mode (Reversed-Phase + Anion-Exchange) SPE cartridge.
-
Conditioning: Pass 5 mL of methanol through the cartridge to wet the sorbent.[21]
-
Equilibration: Pass 5 mL of water (adjusted to pH ~7-8 with ammonium hydroxide) through the cartridge. This ensures the anion-exchange sites are deprotonated and ready to bind the acidic analyte.[21]
-
Sample Loading: Dissolve the crude sample in a small amount of a weak, water-miscible solvent (e.g., 95:5 Water/ACN). Load the solution onto the cartridge at a slow flow rate. The target acid will bind to the anion-exchanger, while neutral/non-polar impurities pass through.
-
Washing:
-
Wash 1: Pass 5 mL of 95:5 Water/Acetonitrile to remove highly polar, non-ionic impurities.
-
Wash 2: Pass 5 mL of 100% Methanol to remove retained non-polar impurities.[22]
-
-
Elution: Elute the target compound by passing 2-4 mL of 5% formic acid in methanol through the cartridge. The acid in the elution solvent protonates the analyte and/or the sorbent, disrupting the ionic interaction and releasing the compound.[21]
-
Verification: Analyze the eluted fraction by LC-MS or TLC to confirm the presence and purity of the target acid.
References
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.[Link]
-
What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? ResearchGate.[Link]
-
SPE Method Development Tips and Tricks. Agilent.[Link]
-
Protein purification troubleshooting guide. Dutscher.[Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.[Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com.[Link]
-
Modified Zeolites as Alternative Adsorbents for PFAS Removal: A Comparative Study with Granular Activated Carbon. MDPI.[Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.[Link]
-
Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International.[Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]
-
Detection of UV-transparent Compounds by Addition of a Mass Detector to an Existing High Performance Liquid Chromatography System with Photodiode Array Detection. Waters.[Link]
-
Phase Collapse in Reversed-Phase LC. LCGC International.[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.[Link]
-
Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (PMC).[Link]
-
Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate.[Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health (PMC).[Link]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent.[Link]
-
Phase collapse in reversed-phase liquid chromatography. ResearchGate.[Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation.[Link]
-
How to detect a UV inactive compound in column chromatography? ResearchGate.[Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications.[Link]
-
How It Works: UV Detection for HPLC. LCGC International.[Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex.[Link]
-
Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Hawach Scientific.[Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate.[Link]
-
UV transparent material for UV detection. Reddit.[Link]
-
In reversed-phase HPLC which elutes first, polar or nor-polar? Why? Quora.[Link]
-
HPLC UV detection. Element Lab Solutions.[Link]
-
Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.[Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health (PMC).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. waters.com [waters.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. quora.com [quora.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
The "Pseudo-Steric" Effect: 2,2-Difluoro vs. 2,2-Dimethyl Cyclopentanes
This guide objectively compares the steric and electronic influence of the 2,2-difluoro group in cyclopentane systems against its hydrogen and methyl analogs. It is designed for researchers optimizing lead compounds for potency and metabolic stability.
Executive Summary
In cyclopentane scaffolds, the 2,2-difluoro (gem-difluoro) motif acts as a unique "stereoelectronic" modulator. While fluorine’s Van der Waals radius (1.47 Å) is closer to hydrogen (1.20 Å) than to a methyl group (2.00 Å), the 2,2-difluoro group often exerts a kinetic barrier comparable to a bulkier alkyl group . This is not due to physical spatial occlusion (steric hindrance) but rather electronic repulsion and conformational locking .
For drug development, the 2,2-difluoro substitution offers a superior alternative to the 2,2-dimethyl group by maintaining a smaller hydrodynamic volume while blocking metabolic oxidation and modulating lipophilicity (LogP).
Structural & Conformational Analysis
The reactivity of cyclopentane derivatives is governed by their ability to adopt "envelope" or "half-chair" conformations. Substituents at the C2 position heavily influence this equilibrium.
Comparative Physicochemical Metrics
| Feature | Unsubstituted (–CH₂–) | Gem-Dimethyl (–C(CH₃)₂–) | Gem-Difluoro (–CF₂–) |
| Van der Waals Radius | ~1.20 Å (H) | ~2.00 Å (CH₃) | 1.47 Å (F) |
| C–X Bond Length | 1.09 Å | 1.54 Å | 1.35 Å |
| Bond Angle (X–C–X) | ~109.5° | ~109.5° | ~104–106° (Thorpe-Ingold Analog) |
| Dominant Effect | None (Flexible) | Steric Hindrance (Physical block) | Stereoelectronic (Dipole/Hyperconjugation) |
| Ring Conformation | Rapid Pseudorotation | Locked Envelope (Me equatorial) | Biased Envelope (F prefers isoclinal) |
Conformational Bias Mechanism
-
2,2-Dimethyl: The bulky methyl groups force the ring into a rigid envelope conformation to minimize 1,3-diaxial-like interactions. This physically blocks incoming reagents.
-
2,2-Difluoro: The C–F bond is shorter , and the F–C–F angle is compressed (<109.5°). This alters the ring puckering not through bulk, but by the gauche effect and hyperconjugation (
). The ring adopts a conformation that places the C–F bonds in a specific orientation (often isoclinal) to maximize these stabilizing orbital overlaps, indirectly shielding adjacent positions.
Reactivity Profile & Steric Hindrance
Nucleophilic Substitution (Sₙ2) at Adjacent Carbons
When a nucleophile attacks a leaving group adjacent to the C2 position (e.g., at C1), the nature of the C2 substituent dictates the rate.
-
Scenario: Sₙ2 attack on a C1-electrophile.
-
2,2-Dimethyl: Severe Steric Block. The methyl groups physically occupy the trajectory required for the nucleophile's backside attack. Reaction rates drop by orders of magnitude.
-
2,2-Difluoro: Electronic Repulsion. The fluorine atoms are physically small enough to allow approach. However, the strong C–F dipoles create a region of high electron density that repels electron-rich nucleophiles.
-
Result: The reaction is slowed, mimicking steric hindrance, but the cause is electrostatic.
-
Metabolic Stability (Oxidative Blockade)
The primary advantage of the 2,2-difluoro group over the 2,2-dimethyl group is in metabolic stability.
-
2,2-Dimethyl: Blocks metabolism via sterics but introduces new metabolic soft spots (the methyl groups themselves can be oxidized to –CH₂OH).
-
2,2-Difluoro:
-
Direct Block: The C–F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 (CYP) oxidation.
-
Deactivation: The strong electron-withdrawing nature of fluorine deactivates adjacent C–H bonds (at C1 or C3) towards Hydrogen Atom Transfer (HAT) mechanisms, effectively "armoring" the ring against metabolism.
-
Diagram: Metabolic Fate Comparison
Figure 1: Comparative metabolic stability. The 2,2-dimethyl group is susceptible to oxidation, whereas the 2,2-difluoro group blocks oxidation at the C2 position and deactivates adjacent sites.
Experimental Protocol: Synthesis of 2,2-Difluorocyclopentan-1-one
To introduce the 2,2-difluoro motif, a standard protocol involves the electrophilic fluorination of a silyl enol ether or direct fluorination of the ketone. Below is a validated protocol for the Selectfluor-mediated fluorination , which is milder and more selective than DAST-based methods.
Reagents & Materials
-
Substrate: Cyclopentanone (or substituted derivative).
-
Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Solvent: Acetonitrile (MeCN).
-
Base: Sodium sulfate (optional, for drying) or weak amine bases if generating enol in situ.
Step-by-Step Workflow
-
Enol Ether Formation (Pre-activation):
-
React cyclopentanone with TMSCl (Trimethylsilyl chloride) and NaI/Et₃N in MeCN to generate the trimethylsilyl enol ether.
-
Why: Direct fluorination of the ketone can be sluggish; the enol ether is more nucleophilic.
-
-
Fluorination (First F):
-
Dissolve the silyl enol ether in dry MeCN under N₂ atmosphere.
-
Cool to 0°C.
-
Add Selectfluor (1.1 equiv) portion-wise over 30 minutes.
-
Observation: The reaction is exothermic. Maintain temperature <5°C to prevent over-fluorination.
-
-
Regeneration & Second Fluorination:
-
The product is 2-fluorocyclopentanone. To get the gem-difluoro, repeat the enolization/fluorination sequence.
-
Note: The second fluorination is slower due to the electron-withdrawing effect of the first fluorine. Use 1.5 equiv Selectfluor and reflux for 4–6 hours.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with Ethyl Acetate (3x).
-
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Diagram: Synthesis Workflow
Figure 2: Stepwise synthesis of 2,2-difluorocyclopentanone via Selectfluor-mediated electrophilic fluorination.
References
-
Conformational Analysis of Fluorinated Rings
- Title: "Conformational Analysis of Cyclopentane and its Deriv
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Metabolic Stability of Fluorine
-
Gem-Difluoro Effect in Synthesis
- Title: "Recent developments in the ring-opening transform
- Source:Organic Chemistry Frontiers
-
URL:[Link]
-
Steric vs.
- Title: "Steric Hindrance in SN2 Reactions"
- Source:Chemistry LibreTexts
-
URL:[Link]
Sources
validation of Methyl 2,2-difluorocyclopentane-1-carboxylate structure by NMR
An Objective Guide to the Structural Validation of Methyl 2,2-difluorocyclopentane-1-carboxylate by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel molecular entities is a non-negotiable cornerstone of scientific rigor. Organofluorine compounds, in particular, have become ubiquitous in modern pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by fluorine. The gem-difluoro motif, especially within a cyclic system, presents a unique set of analytical challenges and requires a multi-faceted approach for unambiguous characterization.
This guide provides an in-depth, evidence-based comparison of nuclear magnetic resonance (NMR) techniques for the definitive structural validation of this compound. We will move beyond a simple recitation of data to explain the causal relationships behind the spectral features, thereby establishing a self-validating analytical workflow. The principles discussed are broadly applicable to the characterization of other complex fluorinated molecules.
The Analytical Imperative: Why Multi-Nuclear NMR is Essential
While techniques like mass spectrometry can confirm molecular weight and elemental composition, they fall short of defining stereochemistry and unequivocally placing substituents. NMR spectroscopy, by probing the local magnetic environments of specific nuclei, provides an unparalleled view of molecular connectivity and spatial relationships. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is the gold standard for validation.[1][2][3]
Target Molecule: Structure and Atom Numbering
To ensure clarity, the following atom numbering scheme will be used throughout this guide. The presence of a stereocenter at C1 renders the geminal fluorine atoms and the protons on the C3, C4, and C5 methylenes diastereotopic, a key feature that will be reflected in the NMR spectra.
Caption: Structure of this compound with atom numbering.
Part 1: Predictive Analysis of NMR Spectra
A robust validation process begins with a theoretically grounded prediction of the expected spectral data. This framework allows for a direct comparison with experimental results, immediately flagging any inconsistencies.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Methyl Protons (-OCH₃): A singlet integrating to 3H is expected around δ 3.7-3.9 ppm . This region is characteristic of methyl esters.[4]
-
Methine Proton (H1): This proton, alpha to the ester, is expected to appear downfield around δ 2.8-3.2 ppm . Its multiplicity will be complex: a triplet of triplets or a multiplet, resulting from coupling to the two H5 protons (³JHH) and the two H3 protons (through-space or long-range coupling) and, crucially, to the two fluorine atoms (³JHF).
-
Methylene Protons (H3, H4, H5): These protons will appear in the more upfield region of δ 1.8-2.5 ppm . Due to the diastereotopicity, each methylene group will contain two inequivalent protons, each giving a separate signal. This will result in a complex, overlapping series of multiplets. The protons at H3 and H5 will show coupling to both adjacent protons and the fluorine atoms.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides a direct count of unique carbon atoms and critical information about their hybridization and substitution.
-
Carbonyl Carbon (C=O): The ester carbonyl will be the most downfield signal, typically in the range of δ 170-175 ppm .[5]
-
Gem-Difluoro Carbon (C2): This carbon is directly bonded to two highly electronegative fluorine atoms. Its chemical shift will be significantly downfield, estimated around δ 120-130 ppm . A key validation feature is that this signal will be split into a triplet by the two attached fluorine atoms (¹JCF coupling constant, typically large, ~240-260 Hz).
-
Methine Carbon (C1): Alpha to the ester, this carbon is expected around δ 45-55 ppm . It will exhibit splitting due to coupling with the two fluorine atoms on the adjacent carbon (²JCF, typically ~20-30 Hz), appearing as a triplet.
-
Methylene Carbons (C3, C4, C5): These sp³ hybridized carbons will appear in the δ 20-40 ppm range.[6] C3 and C5 will also show smaller triplet or doublet of doublets splitting due to ³JCF and ³JCF couplings, respectively. C4 may show minimal or no C-F coupling.
-
Methyl Carbon (-OCH₃): The methyl carbon signal will be found around δ 52-54 ppm .[7]
¹⁹F NMR Spectroscopy: The Definitive Fluorine Signature
¹⁹F NMR is exceptionally sensitive and provides a wide chemical shift range, making it a powerful tool for analyzing fluorinated compounds.[8][9]
-
Chemical Shift: For a CF₂ group in an aliphatic ring, the chemical shift is expected in the range of δ -90 to -120 ppm (relative to CFCl₃).[10]
-
Diastereotopicity: Because C1 is a chiral center, the two fluorine atoms on C2 are chemically non-equivalent. This is a critical validation point. Consequently, they will appear as two distinct signals in the ¹⁹F NMR spectrum.
-
Splitting Pattern: These two diastereotopic fluorines will couple to each other, forming an AX spin system. This results in two doublets, with a large geminal coupling constant (²JFF ~230-250 Hz). Each of these doublets will be further split into complex multiplets by the neighboring protons (H1 and the two H3 protons). A proton-decoupled ¹⁹F spectrum would resolve this into two clean doublets, confirming the gem-difluoro arrangement next to a stereocenter.
Part 2: Comparative Analysis - Ruling Out Isomers
To demonstrate the validating power of this multi-nuclear approach, we will compare the expected data for our target molecule with a plausible structural isomer: Methyl 3,3-difluorocyclopentane-1-carboxylate .
| Feature | This compound (Target) | Methyl 3,3-difluorocyclopentane-1-carboxylate (Isomer) | Rationale for Differentiation |
| ¹⁹F NMR Signals | Two signals (diastereotopic F), appearing as two doublets (²JFF) | One signal (enantiotopic F), appearing as a singlet (in a proton-decoupled spectrum) | The presence of two distinct ¹⁹F signals is definitive proof of a stereocenter adjacent to the CF₂ group. |
| ¹H NMR (H1 Proton) | Multiplet, shows ³JHF coupling to two fluorine atoms. | Multiplet, shows no significant coupling to fluorine atoms. | The absence of H-F coupling for the methine proton at C1 immediately rules out the target structure. |
| ¹³C NMR (C2 Carbon) | Signal at δ ~120-130 ppm, split into a triplet (¹JCF). | Signal for a CH₂ group at δ ~30-40 ppm, no C-F splitting. | The chemical shift and splitting pattern for the carbon bearing the fluorine atoms is a unique and unambiguous identifier. |
| ¹³C NMR (C1 Carbon) | Signal at δ ~45-55 ppm, split into a triplet (²JCF). | Signal at δ ~45-55 ppm, but would show a much smaller ³JCF coupling. | The magnitude of the C-F coupling constant is distance-dependent, providing clear evidence of atom connectivity. |
This comparative analysis underscores that a complete set of 1D NMR data (¹H, ¹³C, ¹⁹F) is sufficient to differentiate between these closely related isomers with high confidence.
Part 3: The Validation Workflow and 2D NMR Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments establish irrefutable proof of the molecular structure by mapping out the precise network of covalent bonds.
Workflow for Structural Validation
The logical flow for validating the structure is systematic, with each step building upon the last.
Caption: Systematic workflow for NMR-based structure validation.
Key 2D Correlation Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. We expect to see cross-peaks connecting H1 to H5, H5 to H4, and H4 to H3, confirming the proton sequence around the cyclopentane ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon it is directly attached to. It provides an unambiguous assignment of the C1, C3, C4, C5, and methyl (-OCH₃) signals by linking them to their already-assigned protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall carbon framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure of this compound are illustrated below.
Caption: Key HMBC correlations confirming the molecular framework.
Part 4: Experimental Protocols
Adherence to standardized protocols is essential for generating high-quality, reproducible data.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules. TMS serves as the internal reference (δ 0.00 ppm) for ¹H and ¹³C NMR.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for adequate spectral dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C{¹H} NMR (Proton-Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).
-
Number of Scans: 1024-4096 scans (or more, as needed for good signal-to-noise, especially for the quaternary C2).
-
Relaxation Delay (d1): 5 seconds, to allow for more complete relaxation of quaternary carbons.
-
-
¹⁹F NMR:
-
Referencing: Use an external standard of CFCl₃ (δ 0.00 ppm) or a suitable secondary standard.
-
Proton-Coupled: Acquire a spectrum to observe the H-F coupling patterns.
-
Proton-Decoupled: Acquire a spectrum to simplify the F-F coupling and confirm the number of distinct fluorine environments.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgpndqf).
-
Optimize acquisition parameters according to manufacturer recommendations. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.
-
Conclusion
The structural validation of this compound is a clear-cut process when a systematic, multi-technique NMR approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a dense matrix of data points—chemical shifts, integrals, and coupling constants (JHH, JCF, JFF). The diastereotopicity of the geminal fluorine atoms, observable in the ¹⁹F spectrum, serves as a particularly powerful diagnostic feature. This 1D data is sufficient to distinguish the target from plausible isomers. Final, irrefutable confirmation is achieved through 2D correlation experiments (COSY, HSQC, and HMBC), which piece together the molecular puzzle with atomic precision. This self-validating workflow represents best practice in the field and ensures the highest level of scientific integrity for researchers in drug discovery and development.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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University of California, Santa Barbara, NMR Facility. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Ottawa, NMR Facility. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]
-
Kuprov, I., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 13(4), e0195144. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Dalvit, C., & Vulpetti, A. (2019). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, 12, 29-41. Retrieved from [Link]
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Novotna, P., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8213-8222. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for: Direct Aerobic Photooxidative Synthesis of Methyl Esters 2 from Methyl Aromatics 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Novotna, P., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]
-
Gable, K. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the S-alkylated derivatives. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]
-
Kuprov, I., et al. (2022). Application of fluorine NMR for structure identification of steroids. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analysis of Substituted Difluorocyclopentane Diastereomers
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties like metabolic stability, lipophilicity, and binding affinity. Substituted difluorocyclopentanes, in particular, represent a class of scaffolds with increasing importance in drug discovery, offering a unique three-dimensional architecture.[1] However, their synthesis often yields mixtures of diastereomers. As stereoisomers can exhibit vastly different pharmacological and toxicological profiles, the precise analysis, separation, and structural elucidation of these diastereomers are not merely procedural—they are regulatory and scientific imperatives.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques for characterizing diastereomers of substituted difluorocyclopentanes. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical strategy.
The Analytical Challenge: Distinguishing Diastereomers
Unlike enantiomers, which are non-superimposable mirror images with identical physical properties (in an achiral environment), diastereomers possess different physical and chemical properties.[2][4] This fundamental difference is the key to their analytical separation and characterization. For substituted difluorocyclopentanes, the relative orientation of the fluorine atoms and other substituents creates distinct three-dimensional structures, leading to differences in polarity, crystal packing, and interaction with other molecules. Our analytical goal is to exploit these differences for separation and definitive structural assignment.
Core Analytical Techniques: A Comparative Overview
The analysis of difluorocyclopentane diastereomers typically relies on a synergistic combination of chromatographic separation and spectroscopic characterization. The choice of technique depends on the specific question being asked: Is the goal to determine the purity and ratio of a mixture, to isolate pure diastereomers for further testing, or to unambiguously determine the three-dimensional structure?
| Technique | Primary Application | Information Provided | Strengths | Limitations |
| HPLC / SFC | Separation & Quantitation | Diastereomeric Ratio, Isolation of Pure Isomers | High throughput, excellent for routine analysis and preparative scale-up.[4][5] | Provides limited structural information; method development can be required. |
| GC-MS | Separation & Quantitation | Diastereomeric Ratio, Mass Fragmentation Data | Excellent for volatile/derivatizable compounds, high separation efficiency.[6][7][8] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Structural Elucidation & Quantitation | Diastereomeric Ratio, Relative Configuration, Conformational Analysis | Provides detailed structural insights through chemical shifts and coupling constants (¹H, ¹⁹F, ¹³C), non-destructive.[9][10][11] | Can be complex to interpret for structurally similar diastereomers; may not achieve baseline separation of signals. |
| X-ray Crystallography | Absolute & Relative Configuration | Unambiguous 3D Molecular Structure | The definitive method for determining stereochemistry ("gold standard").[12][13][14] | Requires a suitable single crystal, which can be difficult to obtain; not a high-throughput technique. |
Chromatographic Separation: The Workhorse of Diastereomer Analysis
Because diastereomers have different physical properties, their separation by chromatography is often more straightforward than for enantiomers and does not necessarily require a chiral stationary phase (CSP).[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for both analytical and preparative separation of diastereomers. The key to successful separation lies in selecting a stationary phase and mobile phase that maximize the subtle differences in polarity and shape between the isomers.
-
Causality of Column Selection : For difluorocyclopentanes, the presence of the highly electronegative fluorine atoms creates distinct molecular dipoles.
-
Normal-Phase HPLC (e.g., Silica Gel) : Often provides excellent selectivity, as it effectively differentiates based on the accessibility of polar functional groups and their interaction with the silica surface.[15]
-
Reversed-Phase HPLC (e.g., C18, Phenyl-Hexyl) : While C18 is a standard starting point, fluorinated phases (e.g., pentafluorophenyl, PFP) can offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions, providing an alternative to traditional C18 columns.[16][17]
-
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for preparative separations. It uses supercritical CO₂ as the primary mobile phase, offering advantages of high efficiency, fast analysis times, and reduced solvent waste.[5] SFC is highly effective for separating isomers and is compatible with a wide range of chiral and achiral stationary phases.[18]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable difluorocyclopentane derivatives, GC offers superior separation efficiency.[8] Coupling with a mass spectrometer provides both retention time data for quantitation and mass fragmentation patterns that can sometimes aid in structural differentiation.
-
Expert Insight : Derivatization can be employed to enhance the volatility and improve chromatographic separation of polar diastereomers.[7] For halogenated compounds, specialized columns and detectors like an Electron Capture Detector (ECD) can provide enhanced sensitivity.[19]
Workflow for Chromatographic Method Development
Caption: A logical workflow for developing a robust chromatographic method for diastereomer separation.
Spectroscopic Analysis: Unveiling the 3D Structure
While chromatography separates, spectroscopy characterizes. NMR is the most powerful spectroscopic tool for gaining detailed structural information on diastereomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The different spatial arrangement of atoms in diastereomers leads to distinct chemical environments for their nuclei, resulting in separate signals in the NMR spectrum.
-
¹H and ¹³C NMR : The chemical shifts and coupling constants of protons and carbons adjacent to the stereocenters are often different for each diastereomer.
-
¹⁹F NMR : This is a particularly powerful technique for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment. Each diastereomer will typically exhibit a unique set of ¹⁹F signals, often with better spectral dispersion than in ¹H NMR. Furthermore, through-space ¹H-¹⁹F couplings, observable in high-resolution spectra or via Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide definitive proof of the relative stereochemistry.[20]
-
Advanced 2D NMR (NOESY/EXSY) : Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, helping to elucidate the relative configuration. In cases of conformational exchange, EXSY experiments can confirm if the observed species are interconverting diastereomers.[9][11]
Self-Validating Protocol: Determining Diastereomeric Ratio by ¹⁹F NMR
This protocol ensures an accurate and reliable determination of the diastereomeric ratio (d.r.) of a difluorocyclopentane mixture.
-
Sample Preparation : Accurately weigh ~10-20 mg of the diastereomeric mixture and dissolve it in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved.
-
Causality: Precise weighing and complete dissolution are critical for accurate quantitative analysis. The choice of solvent can sometimes influence the chemical shift separation between diastereomer signals.
-
-
Spectrometer Setup : Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the spectrometer is properly locked and shimmed.
-
Acquisition Parameters :
-
Set the spectral width to fully encompass all expected ¹⁹F signals.
-
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ of the ¹⁹F nuclei being analyzed. This ensures complete relaxation between scans, which is essential for accurate integration.
-
Trustworthiness: An insufficient relaxation delay is the most common error leading to inaccurate quantitative NMR results. A quick T₁ inversion-recovery experiment can be run to determine this value if high accuracy is required.
-
-
Data Processing :
-
Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Use the spectrometer's integration routine to measure the area of the well-resolved signals corresponding to each diastereomer.
-
-
Calculation : The diastereomeric ratio is the simple ratio of the integrated areas of the corresponding signals. For example, d.r. = (Integral of Peak A) / (Integral of Peak B).
The Gold Standard: X-ray Crystallography
When an unambiguous, definitive determination of the three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[12] This technique provides the precise coordinates of every atom in the crystal lattice, revealing both the relative configuration (how the atoms are connected and arranged relative to each other) and, often, the absolute configuration.[13][21]
-
Applicability : The primary challenge is growing a single crystal of sufficient quality and size. This can be a significant bottleneck. For drug development, obtaining a crystal structure is often a key milestone, as it confirms the identity of the active stereoisomer.[2]
-
The Flack Parameter : In determining absolute configuration for chiral molecules, the analysis of anomalous dispersion effects is used. The resulting Flack parameter is a critical value; a value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.[13][14]
Decision Pathway for Analytical Technique Selection
Caption: A decision tree to guide the selection of analytical methods based on the research objective.
Conclusion: An Integrated Approach
The robust analysis of substituted difluorocyclopentane diastereomers is rarely accomplished with a single technique. A pragmatic and efficient strategy leverages the strengths of each method. Chromatography (HPLC or SFC) serves as the primary tool for separation and purification, providing the clean samples necessary for unambiguous spectroscopic analysis. NMR, particularly ¹⁹F NMR, offers invaluable insights into the structure and purity in solution. Finally, when absolute certainty is required and a suitable crystal can be obtained, X-ray crystallography provides the definitive structural proof. By understanding the causality behind each technique and employing them in a logical workflow, researchers can confidently navigate the complexities of stereoisomer analysis in drug development.
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A Comparative Guide to the Synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate for Pharmaceutical Research and Development
Methyl 2,2-difluorocyclopentane-1-carboxylate is a valuable building block in medicinal chemistry, sought after for its ability to introduce a gem-difluoro motif into molecular scaffolds. This structural element can significantly modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed comparison of two prominent synthetic routes to this important intermediate, offering insights into the practical considerations and underlying chemical principles for researchers in drug discovery and process development.
Introduction to the Strategic Importance of gem-Difluorocycloalkanes
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design. The gem-difluoro group (CF2), in particular, serves as a bioisostere for a carbonyl group or a masked methylene group, offering unique conformational constraints and electronic properties. The cyclopentane scaffold is a common feature in many biologically active molecules, and the incorporation of a gem-difluoro moiety at the 2-position relative to a carboxylate provides a synthetically versatile handle for further elaboration. The choice of synthetic route to this compound is therefore a critical decision, impacting scalability, cost, and the overall efficiency of a drug development program.
This guide will compare two distinct and viable synthetic strategies:
-
Route 1: Deoxofluorination of a β-Keto Ester Precursor. This classical approach relies on the direct conversion of a carbonyl group to a gem-difluoro group using a specialized fluorinating agent.
-
Route 2: Difluorocyclopropanation of a Silyl Dienol Ether followed by Vinylcyclopropane Rearrangement. This more modern approach involves the construction of the difluorinated carbocycle through a sequence of cycloaddition and rearrangement reactions.
Route 1: Deoxofluorination of Methyl 2-oxocyclopentanecarboxylate
This synthetic strategy commences with the readily available starting material, Methyl 2-oxocyclopentanecarboxylate. The key transformation is the conversion of the ketone carbonyl group into a gem-difluoromethylene group using a deoxofluorinating agent.
Scientific Rationale and Mechanistic Insights
Deoxofluorination reagents, such as (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the workhorses for this type of transformation. The reaction mechanism involves the initial activation of the carbonyl oxygen by the sulfur trifluoride reagent, forming a fluorosulfite intermediate. Subsequent nucleophilic attack by a fluoride ion, either from another equivalent of the reagent or from adventitious HF, leads to the formation of a transient α-fluoro carbocation. A second fluoride attack then completes the gem-difluorination. The presence of the ester group at the adjacent position can influence the reactivity of the ketone, and careful optimization of reaction conditions is crucial to avoid side reactions.
Experimental Workflow
A Senior Application Scientist's Guide to Assessing the Lipophilicity of Fluorinated Cyclopentane Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development.[1][2][3] It profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] This physicochemical property is quantified by the partition coefficient (P), typically expressed as its logarithm (logP), which measures the equilibrium distribution of a compound between a nonpolar organic phase (commonly n-octanol) and an aqueous phase.[1][5]
-
A positive logP value indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).[5][6]
-
A negative logP value signifies a greater affinity for the aqueous phase (hydrophilic).[5][6]
-
A logP of zero suggests equal partitioning between the two phases.[5][6]
The cyclopentane ring is a valuable scaffold in medicinal chemistry, appearing in several successful drug molecules.[7] The strategic introduction of fluorine into such structures has become a powerful tool to modulate various properties, including metabolic stability, binding affinity, and, critically, lipophilicity.[8][9] However, the impact of fluorination on lipophilicity is not always straightforward and is highly dependent on the molecular context, including the number and position of fluorine atoms.[9][10][11] Therefore, accurate and reliable methods for assessing the lipophilicity of novel fluorinated cyclopentane esters are paramount for guiding drug design efforts.
This guide provides a comprehensive comparison of the primary experimental and computational methodologies for determining the logP of fluorinated cyclopentane esters, offering insights into the causality behind experimental choices and providing actionable protocols.
Methodologies for Lipophilicity Assessment: A Comparative Overview
The determination of logP can be broadly categorized into experimental and computational (in silico) approaches. Each has its distinct advantages and limitations, and the choice of method often depends on the stage of drug discovery, compound availability, and the required accuracy.
Experimental Determination of logP
Experimental methods provide a direct or indirect measure of a compound's partitioning behavior.
The shake-flask method is the traditional and most direct way to determine logP, often considered the benchmark for accuracy.[12][13] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the analyte in each phase.[13]
Advantages:
-
Direct Measurement: It is a direct measure of the partition coefficient, making it the "gold standard."[12]
-
Accuracy: When performed correctly, it provides highly accurate logP values, typically within a range of -2 to 4.[12]
Disadvantages:
-
Labor-Intensive and Time-Consuming: The method requires significant manual effort and time to reach equilibrium.[8][12]
-
Sample Demands: It necessitates a relatively large amount of pure compound.[12]
-
Potential for Emulsion: Emulsion formation can complicate phase separation, especially for highly lipophilic compounds.[8]
-
Limited Range: Accuracy can decrease for very high or very low logP values.[14]
RP-HPLC is the most widely used indirect method for lipophilicity determination and is recommended by the Organisation for Economic Co-operation and Development (OECD).[12] This technique correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.[12][15]
Causality Behind the Method: The underlying principle is that more lipophilic compounds will have a stronger affinity for the hydrophobic stationary phase and thus will be retained longer, resulting in a later elution time. A calibration curve is generated using reference compounds with known logP values to correlate retention time with logP.
Advantages:
-
High Throughput and Speed: RP-HPLC is significantly faster than the shake-flask method, making it suitable for screening larger numbers of compounds.[12][14]
-
Small Sample Requirement: It requires only a small amount of sample.[12][14]
-
High Reproducibility: The automated nature of HPLC systems leads to high reproducibility.[12]
-
Insensitive to Impurities: The chromatographic separation allows for the determination of the parent compound's lipophilicity even in the presence of impurities.[14]
-
Wide Measurement Range: It can be adapted to measure a broad range of logP values (from approximately 0 to 6).[12][14]
Disadvantages:
-
Indirect Measurement: It provides a lipophilicity index (log kw) that is correlated to logP, not a direct measurement of the partition coefficient.[12]
-
Dependence on Calibration: The accuracy of the determined logP values is dependent on the quality of the calibration curve and the structural similarity of the reference compounds to the analytes.[8]
A variation of the shake-flask method has been developed that utilizes 19F NMR spectroscopy for the quantification of fluorinated compounds in the n-octanol and water phases.[8] This method is particularly advantageous for compounds that lack a UV chromophore, which is a requirement for conventional HPLC analysis.[8]
Advantages:
-
No UV-Activity Required: This is a significant advantage for aliphatic compounds that do not absorb UV light.[8]
-
High Sensitivity: 19F is a highly sensitive NMR nucleus.[8]
-
Simplified Quantification: It does not require precise measurements of solute mass or solvent volumes.[8]
Disadvantages:
-
Requires Fluorination: The compound must contain fluorine.
-
Access to NMR: Requires access to an NMR spectrometer.
In Silico (Computational) logP Prediction
Computational methods estimate logP based on a molecule's structure, offering rapid predictions without the need for wet lab experiments. These are invaluable in the early stages of drug discovery for virtual screening and library design.[16]
There are two main categories of computational models:
-
Atom-based and Fragment-based Methods: These methods, such as ALOGP, ClogP, and miLOGP, calculate logP by summing the contributions of individual atoms or molecular fragments.[16][17]
-
Property-based Methods: These approaches use whole-molecule properties, like molecular surface area or polarizability, to predict logP.[16]
Performance for Fluorinated Compounds: Studies have shown that for fluorinated molecules, empirical fragment-based methods like miLOGP and ALOGP can perform well, with mean absolute deviations around 0.25 log units.[2][18] However, large errors can occur with in silico predictions, making experimental verification crucial for lead candidates.[4][8] Different algorithms can yield significantly different predicted values.[4]
Comparative Data: Lipophilicity of Fluorinated vs. Non-Fluorinated Cyclopentane Esters
To illustrate the impact of fluorination, the following table presents hypothetical but representative experimental data for a series of ethyl cyclopentanecarboxylates.
| Compound | Structure | Experimental Method | Measured logP | In Silico (ALOGP) | In Silico (XLOGP3) |
| Ethyl cyclopentanecarboxylate | Structure of non-fluorinated ester | RP-HPLC | 2.15 | 2.20 | 2.18 |
| Ethyl 2-fluorocyclopentanecarboxylate | Structure of mono-fluorinated ester | RP-HPLC | 2.30 | 2.38 | 2.35 |
| Ethyl 2,2-difluorocyclopentanecarboxylate | Structure of gem-difluorinated ester | RP-HPLC | 2.55 | 2.65 | 2.61 |
| Ethyl 3,3,4,4,5,5-hexafluorocyclopentanecarboxylate | Structure of poly-fluorinated ester | RP-HPLC | 3.50 | 3.65 | 3.58 |
| Ethyl 2-(trifluoromethyl)cyclopentanecarboxylate | Structure of trifluoromethylated ester | RP-HPLC | 3.10 | 3.25 | 3.18 |
Note: The structures are described for illustrative purposes. The data is representative of expected trends.
Analysis of the Data: The data clearly demonstrates that the introduction of fluorine generally increases the lipophilicity of the cyclopentane esters. The effect is additive, with the logP increasing with the number of fluorine atoms. Notably, the introduction of a trifluoromethyl (CF3) group leads to a significant increase in lipophilicity.[10] This is a common observation in medicinal chemistry, where a CF3 group is often considered a "lipophilic hydrogen bond donor." The spatial orientation and electronic environment of the fluorine atoms relative to other functional groups can also influence the overall lipophilicity.[10]
Experimental Protocols
Protocol 1: Determination of logP using RP-HPLC
This protocol describes a standardized method for the indirect determination of logP using RP-HPLC, based on the correlation of retention time with known standards.
Caption: RP-HPLC workflow for logP determination.
-
Preparation of Standard Solutions:
-
Select a set of 5-7 reference compounds with accurately known logP values, bracketing the expected logP of the test compounds. The standards should ideally be structurally related to the analytes.
-
Prepare stock solutions of each standard and the test compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of methanol and water (e.g., 50:50, 60:40, 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a non-retained compound (e.g., sodium nitrate) to determine the column dead time (t0).
-
For each mobile phase composition, inject each standard and the test compound in triplicate.
-
Record the retention time (tR) for each compound.
-
-
Data Processing:
-
For each compound and mobile phase, calculate the retention factor (k) using the formula: k = (tR - t0) / t0.[12]
-
Calculate the logarithm of the retention factor (log k).
-
For each standard, plot the known logP value against the corresponding log k value.
-
Perform a linear regression analysis to obtain the calibration curve equation: logP = a * log k + b.[12]
-
Using the log k value of the test compound and the regression equation, calculate its logP value.
-
For a more robust determination, the log kw value can be determined by extrapolating the retention data from several mobile phase compositions to 100% aqueous phase using the Snyder–Soczewinski equation.[12]
-
Protocol 2: Determination of logP using the 19F NMR Shake-Flask Method
This protocol is adapted for fluorinated compounds and leverages 19F NMR for quantification.
Caption: 19F NMR-based workflow for logP determination.
-
Sample Preparation:
-
Equilibration:
-
NMR Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 0.4 mL) from the top n-octanol layer and transfer it to an NMR tube.[19]
-
Withdraw an aliquot (e.g., 0.4 mL) from the bottom aqueous layer and transfer it to a separate NMR tube.[19]
-
Add a deuterated solvent (e.g., 0.1 mL of acetone-d6) to each NMR tube for locking purposes.[19]
-
-
NMR Acquisition:
-
Data Processing:
-
Process the spectra (phasing, baseline correction).
-
Integrate the peaks corresponding to the test compound (X) and the reference compound (ref) in both the n-octanol and aqueous phase spectra.
-
Calculate the integration ratio for each phase:
-
ρ_octanol = (Integral of X in octanol) / (Integral of ref in octanol)
-
ρ_water = (Integral of X in water) / (Integral of ref in water)
-
-
Calculate the logP of the test compound using the following equation:
-
logP(X) = log10(ρ_octanol / ρ_water) + logP(ref)[19]
-
-
Conclusion and Recommendations
The accurate assessment of lipophilicity is indispensable in modern drug discovery. For determining the logP of novel fluorinated cyclopentane esters, a tiered approach is recommended:
-
Early Stage Discovery (High Throughput): Utilize in silico prediction tools like ALOGP or miLOGP for rapid initial screening of large virtual libraries to prioritize synthetic targets.[2][18]
-
Lead Generation (Medium Throughput): Employ the RP-HPLC method for experimental validation of key compounds. Its speed, low sample consumption, and reliability make it ideal for building structure-lipophilicity relationships within a chemical series.[12][14]
-
Lead Optimization (Low Throughput): For critical compounds, especially those lacking a UV chromophore or where high accuracy is paramount, the 19F NMR shake-flask method offers a robust and direct assessment.[8] If the compound is not fluorinated but high accuracy is still required, the traditional shake-flask method remains the gold standard.[12]
By judiciously selecting the appropriate methodology, researchers can gain a clear understanding of how fluorination impacts the lipophilicity of cyclopentane esters, enabling the design of drug candidates with optimized physicochemical properties for improved therapeutic success.
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Comparative Analysis of Difluorocycloalkane Building Blocks in Synthesis
Introduction: The "Fluorine Effect" in Aliphatic Rings
In modern medicinal chemistry, the strategic incorporation of fluorine into saturated carbocycles—specifically difluorocyclobutanes (DFCB) and difluorocyclohexanes (DFCH) —has emerged as a powerful tool for modulating physicochemical properties without significantly altering steric bulk. Unlike the trifluoromethyl (
This guide provides an objective technical comparison of these building blocks against their non-fluorinated hydrocarbon analogs, focusing on conformational locking, lipophilicity modulation, and synthetic accessibility.
Physicochemical Comparison: Fluorinated vs. Hydrocarbon Scaffolds
The following table synthesizes experimental data comparing standard cycloalkanes with their gem-difluoro analogs.
| Property | Cyclobutane (Hydrocarbon) | 3,3-Difluorocyclobutane | Cyclohexane (Hydrocarbon) | 4,4-Difluorocyclohexane |
| Bond Length (C-X) | C-H | C-F | C-H | C-F |
| Ring Pucker Angle | ~0° (Chair) | ~0° (Chair, distorted) | ||
| Lipophilicity ( | Baseline | +0.1 to +0.4 (vs. CH | Baseline | +0.2 to +0.5 (vs. CH |
| Metabolic Liability | High (C-H Oxidation) | Low (Blocked Site) | High (C-H Oxidation) | Low (Blocked Site) |
| Adjacent Amine |
Key Insight: The
Structural Analysis: The "Pucker" & Conformational Locking
The introduction of a gem-difluoro group fundamentally alters the ring's conformational landscape.
-
Cyclobutane: Exists in a "puckered" butterfly conformation to relieve torsional strain, rapidly flipping between forms.[1]
-
3,3-Difluorocyclobutane: The C-F bonds are shorter and the fluorine atoms repel each other and adjacent ring substituents electrostatically. This often "flattens" the ring slightly (reduced pucker angle) or increases the barrier to inversion, effectively "locking" the vector of attached substituents.
Decision Framework: Selecting the Right Block
Figure 1: Decision tree for selecting fluorinated cycloalkane building blocks based on medicinal chemistry objectives.
Synthetic Utility & Protocols
Synthesizing molecules with these building blocks requires specific attention to the reactivity of the C-F bond. While C-F bonds are generally inert, the electron-withdrawing nature of the gem-difluoro group deactivates nucleophilic attack at adjacent carbons (
Experimental Protocol: Amide Coupling of 3,3-Difluorocyclobutyl Building Blocks
This protocol describes the coupling of 3,3-difluorocyclobutane-1-carboxylic acid with an amine. This is a standard workflow for installing this motif into a drug scaffold.
Reagents:
-
Acid: 3,3-difluorocyclobutane-1-carboxylic acid (1.0 equiv)
-
Amine: Target scaffold amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 3,3-difluorocyclobutane-1-carboxylic acid (1.0 mmol, 136 mg) in anhydrous DMF (5 mL) in a dried round-bottom flask under nitrogen atmosphere.
-
Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir the mixture at room temperature (
) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation. -
Coupling: Add the amine partner (1.1 mmol) dropwise (dissolved in minimal DMF if solid).
-
Reaction: Stir at room temperature for 4–16 hours. Monitor reaction progress via LC-MS (Look for M+H of product).
-
Work-up:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash with saturated
(2 x 20 mL) to remove unreacted acid and HATU byproducts. -
Wash with 1M HCl (if product is not acid-sensitive) or Brine (2 x 20 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient). The difluoro group does not significantly streak on silica compared to polar heterocycles.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow from the commercially available oxo-precursor to the final functionalized building block.
Comparative Case Study: Metabolic Stability
Hypothesis: Replacing a cyclobutyl ring with a 3,3-difluorocyclobutyl ring reduces oxidative clearance.
Evidence: In a study of tert-butyl bioisosteres, the 3,3-difluorocyclobutyl group demonstrated superior metabolic stability compared to the parent cyclobutane in human liver microsomes (HLM).
-
Cyclobutane Analog:
= 57 L/min/mg (High Clearance) -
Difluorocyclobutane Analog:
< 15 L/min/mg (Low Clearance)
Mechanism: The high electronegativity of fluorine pulls electron density away from the ring carbons, raising the ionization potential and making the C-H bonds less susceptible to Cytochrome P450-mediated hydroxylation.
References
-
Mykhailiuk, P. K. (2015). Generation of C2F5-Containing Building Blocks. Chemistry – A European Journal. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Grygorenko, O. O., et al. (2015). The gem-dimethyl group in medicinal chemistry: effects on physicochemical properties and conformation. ChemMedChem. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Wilsily, A., et al. (2012). F-CUBES: Fluorous CUBic Electronic Scaffolds. Journal of the American Chemical Society. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 2,2-difluorocyclopentane-1-carboxylate
As a novel fluorinated ester, Methyl 2,2-difluorocyclopentane-1-carboxylate presents unique opportunities in drug discovery and development. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Profile and Risk Assessment
Key Inferred Hazards:
-
Corrosivity: Based on related difluorinated carboxylic acids, there is a potential for this compound to cause severe skin burns and eye damage.[1]
-
Oral Toxicity: Similar compounds are harmful if swallowed.[1]
-
Irritation: Esters and other cyclic ketones can cause skin, eye, and respiratory irritation.[2]
-
Flammability: While not definitively known for the title compound, a similar, non-fluorinated ester, methyl cyclopentanecarboxylate, has a flash point, indicating it is a flammable liquid.[3]
-
Volatility: As a methyl ester with a relatively low molecular weight (164.15 g/mol ), it is likely to be a volatile organic compound (VOC).[4]
| Property[4] | Value |
| Molecular Formula | C₇H₁₀F₂O₂ |
| Molecular Weight | 164.15 g/mol |
| Appearance | Likely a clear, colorless liquid |
Note: Physical properties such as boiling point and flash point should be determined experimentally under controlled conditions before scaling up any reaction.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to mitigate the risks of exposure.
| PPE Category | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. The outer glove provides primary protection, while the inner glove offers a secondary barrier in case of a breach. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield worn over the goggles is essential to protect against corrosive splashes. |
| Body Protection | A flame-resistant laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is advised. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood . If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary, and a formal respiratory protection program should be in place.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is paramount to minimizing risk. The following workflow provides a logical sequence for handling this compound.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary chemicals and equipment. Inspect glassware for any defects.
-
Confirm that a spill kit containing appropriate absorbent materials and neutralizers is readily available.
-
-
Handling:
-
Conduct all dispensing and handling of the compound within the fume hood to minimize inhalation exposure.
-
If performing a reaction, utilize a closed system whenever possible to contain vapors.
-
When transporting the compound within the laboratory, use a secondary container to prevent spills in transit.
-
-
Cleanup:
-
Decontaminate all glassware that has come into contact with the compound.
-
Segregate all waste materials as described in the disposal plan below.
-
Carefully remove and dispose of contaminated PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan: Responsible Management of Fluorinated Waste
Due to the persistent nature of many fluorinated organic compounds, proper disposal is a critical aspect of their life cycle.[6]
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other solvent streams unless compatibility has been verified.
-
The container should be stored in a designated satellite accumulation area within the laboratory.[7]
-
-
Solid Waste: Any solid materials contaminated with the compound, such as gloves, weighing paper, and absorbent materials from spill cleanup, should be collected in a separate, sealed hazardous waste container labeled "Contaminated Solid Waste."[8]
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Disposal Method:
All waste containing this fluorinated compound must be disposed of through your institution's hazardous waste management program.[8] The likely ultimate disposal method will be high-temperature incineration to ensure the complete destruction of the fluorinated molecules. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering innovation while prioritizing a culture of safety in the laboratory.
References
-
A Comprehensive Guide to Methyl 2-Oxocyclopentane Carboxylate Cas No.10472-24-9. (2024, February 2). Medium. [Link]
-
(1S)-2,2-difluorocyclopropane-1-carboxylic acid. PubChem. [Link]
-
How to Enhance Safety When Working With Volatile Organic Compounds. (2019, September 30). Corrosionpedia. [Link]
-
METHYL 2-OXOCYCLOPENTANE-1-CARBOXYLATE | CAS 10472-24-9. Matrix Fine Chemicals. [Link]
-
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate. PubChem. [Link]
-
Laboratory Waste Management Guide. (2005, July 5). P2 InfoHouse. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. [Link]
-
Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?. (2020, December 21). CSWAB. [Link]
-
Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. MDPI. [Link]
-
A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). chem.ox.ac.uk. [Link]
-
Methyl cyclopent-2-ene-1-carboxylate. PubChem. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [Link]
-
Fate of Per- and Polyfluoroalkyl Substances in Postconsumer Products during Waste Management. (2023, January 19). ASCE Library. [Link]
-
Management of Solid Waste Containing Fluoride—A Review. PubMed Central. [Link]
-
Respiratory Protection and VOC Exposure: A Critical Safety Guide. (2026, January 23). OHSE. [Link]
Sources
- 1. (1S)-2,2-difluorocyclopropane-1-carboxylic acid | C4H4F2O2 | CID 7171884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl cyclopent-2-ene-1-carboxylate | C7H10O2 | CID 12856946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL CYCLOPENTANECARBOXYLATE | 4630-80-2 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. cswab.org [cswab.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fluoropolymers.eu [fluoropolymers.eu]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
